1-(5-Bromopyrimidin-2-yl)-3-piperidinol
Description
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(14)6-13/h4-5,8,14H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXJCOKIJPPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661755 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-67-4 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthetic pathways, and potential applications of the heterocyclic compound 1-(5-Bromopyrimidin-2-yl)-3-piperidinol. As a molecule incorporating both a reactive bromopyrimidine moiety and a chiral piperidinol scaffold, this compound represents a valuable, yet under-documented, building block in medicinal chemistry. This document synthesizes information from related structures to propose key characteristics and detailed experimental protocols, offering a foundational resource for researchers engaged in the discovery of novel therapeutics, particularly in the areas of oncology and infectious diseases.
Introduction: The Strategic Importance of the Piperidine and Bromopyrimidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting a wide range of diseases, including those affecting the central nervous system and various cancers.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise tuning of interactions with biological targets.[2][3] When combined with the 5-bromopyrimidine unit, a versatile synthetic handle is introduced. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the rapid diversification of the core structure.[4] This strategic combination makes this compound and its derivatives highly attractive for the construction of compound libraries in drug discovery campaigns.[3]
Physicochemical and Structural Properties
While specific experimental data for this compound is not widely available, its key properties can be inferred from its structural isomer, 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, and its constituent parts.
Structural Information
| Property | Value | Source |
| IUPAC Name | 1-(5-bromopyrimidin-2-yl)piperidin-3-ol | N/A |
| Molecular Formula | C₉H₁₂BrN₃O | [5] |
| Molecular Weight | 258.12 g/mol | [5] |
| CAS Number | Not assigned | N/A |
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Appearance | White to off-white solid | Based on the appearance of the 4-isomer.[5] |
| Melting Point | Not determined | Expected to be a solid at room temperature. |
| Boiling Point | Not determined | Likely to decompose at high temperatures. |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane | Common solvents for similar heterocyclic compounds. |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established methodology has been successfully employed for the synthesis of the analogous 4-piperidinol isomer, demonstrating high efficiency and yield.[5]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from the successful synthesis of the 4-isomer.[5]
-
Reaction Setup: To a round-bottomed flask, add 3-hydroxypiperidine (1.0 eq), 5-bromo-2-chloropyrimidine (1.0 eq), and diisopropylethylamine (DIPEA) (3.0 eq).
-
Solvent Addition: Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 15 hours. The reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Reactivity and Further Functionalization
The chemical reactivity of this compound is dominated by two key functional groups: the bromine atom on the pyrimidine ring and the hydroxyl group on the piperidine ring.
Cross-Coupling Reactions at the C5-Position
The C-Br bond on the pyrimidine ring is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
Caption: Key cross-coupling reactions for derivatization.
Reactions of the Hydroxyl Group
The secondary alcohol of the piperidinol moiety can be a target for various transformations, including:
-
Oxidation: To yield the corresponding ketone, 1-(5-bromopyrimidin-2-yl)piperidin-3-one.
-
Esterification/Etherification: To introduce different functional groups that can modulate physicochemical properties such as solubility and lipophilicity.
-
Inversion of Stereochemistry: Via a Mitsunobu reaction, which could be critical for exploring the structure-activity relationship (SAR) of chiral derivatives.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, a predicted ¹H NMR spectrum can be outlined based on the known spectrum of the 4-isomer and the starting material, 5-bromopyrimidine.[5][6]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrimidine C-H | ~8.4 | Singlet (s) | Two equivalent protons on the pyrimidine ring. |
| Piperidine C-H (adjacent to N) | ~4.2 - 4.4 | Multiplet (m) | Protons on the carbons alpha to the nitrogen. |
| Piperidine C-H (with OH) | ~3.8 - 4.0 | Multiplet (m) | The proton on the carbon bearing the hydroxyl group. |
| Piperidine C-H (other) | ~1.5 - 2.0 | Multiplet (m) | Remaining methylene protons on the piperidine ring. |
| Hydroxyl O-H | Variable | Broad singlet (br s) | Chemical shift is dependent on solvent and concentration. |
LC-MS: The expected mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with major peaks at [M+H]⁺ ≈ 258 and 260.[5]
Potential Applications in Drug Discovery
The structural motifs within this compound suggest a high potential for biological activity. Piperidine derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties.[7][8] The bromopyrimidine core is also a key feature in many kinase inhibitors and other targeted therapies.[9]
Potential Therapeutic Areas:
-
Oncology: As a scaffold for kinase inhibitors.
-
Infectious Diseases: As a starting point for novel antibacterial or antiviral agents.[8]
-
Inflammatory Diseases: As a core for anti-inflammatory compounds.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the data for structurally related compounds such as 1-(5-Bromopyridin-2-yl)piperidin-3-ol, appropriate precautions should be taken.
-
Hazard Classification: Likely to be classified as Acute Toxicity, Oral (Category 3).
-
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a promising, albeit not extensively studied, chemical entity with significant potential as a building block for the synthesis of novel, biologically active compounds. This guide provides a foundational framework for its synthesis, characterization, and further derivatization, leveraging data from closely related analogues. The strategic combination of a conformationally versatile piperidine ring and a synthetically tractable bromopyrimidine core makes this compound a valuable asset for medicinal chemists and drug discovery professionals.
References
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]
-
Boron Molecular. 1-(5-Bromopyrimidin-2-yl)-4-piperidinone. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction.[Link]
-
ResearchGate. Diversity of bioactive compounds from Parmotrema xanthinum as antimicrobial potential through in-vitro and in-silico assessment. [Link]
-
PubMed. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. [Link]
-
PubChem. 2-({2-[(3r)-3-Aminopiperidin-1-Yl]-5-Bromo-6-Oxopyrimidin-1(6h)-Yl}methyl)benzonitrile. [Link]
-
PubMed Central. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
University of California, Irvine. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]
-
SpectraBase. 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)-3-piperidinol (CAS 914347-67-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 1-(5-Bromopyrimidin-2-yl)-3-piperidinol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of a bromopyrimidine moiety and a chiral piperidinol scaffold suggests its utility as a versatile building block for the synthesis of novel therapeutic agents.
Core Physicochemical & Structural Data
This compound is a solid at room temperature, characterized by the presence of a stereocenter at the 3-position of the piperidine ring. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 914347-67-4 | [1] |
| Molecular Formula | C₉H₁₂BrN₃O | [1] |
| Molecular Weight | 258.12 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred |
| Melting Point | No experimental data available | |
| Boiling Point | 418.5 °C at 760 mmHg (predicted) | Inferred from similar compounds |
| Density | 1.6 g/cm³ (predicted) | Inferred from similar compounds |
| LogP | 1.265 (predicted) | Inferred from similar compounds |
| SMILES | OC1CN(C2=NC=C(Br)C=N2)CCC1 | [1] |
Synthesis and Reactivity
While a specific synthetic protocol for this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthesis can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is well-established for the synthesis of related N-aryl piperidines.
A reliable synthetic strategy is adapted from the successful synthesis of the isomeric 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine[2]. The proposed synthesis involves the reaction of 5-bromo-2-chloropyrimidine with 3-hydroxypiperidine in the presence of a non-nucleophilic base.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) in acetonitrile, add 5-bromo-2-chloropyrimidine (1.0 eq) and diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
The reactivity of this compound is primarily dictated by the bromine atom on the pyrimidine ring, which can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further structural diversity. The secondary alcohol of the piperidinol moiety can be oxidized to a ketone or undergo etherification or esterification reactions.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons (two singlets or doublets in the aromatic region), as well as multiplets for the piperidine ring protons and a signal for the hydroxyl proton. The chemical shifts and coupling patterns will be informative for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine and piperidine rings. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this polar molecule. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion ([M+H]⁺) and any bromine-containing fragments, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes)[5][6].
Predicted Fragmentation Pathway:
The primary fragmentation in tandem mass spectrometry (MS/MS) is expected to involve the loss of the piperidinol moiety or fragmentation within the piperidine ring.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the purity assessment and quantification of this compound. Given its polar nature, a column with enhanced polar retention, such as a C18 with a polar endcapping or an embedded polar group, would be advantageous[7].
Proposed HPLC Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength corresponding to the absorbance maximum of the pyrimidine chromophore (typically around 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is of significant interest in drug discovery due to the established biological activities of both the pyrimidine and piperidine moieties.
-
Pyrimidine Core: Pyrimidine derivatives are integral components of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties[8][9]. The bromine atom serves as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
-
Piperidinol Moiety: The piperidine ring is a prevalent scaffold in many approved drugs, often contributing to improved pharmacokinetic properties and target engagement[10]. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, and its stereochemistry can be crucial for activity.
This compound can serve as a key intermediate in the synthesis of inhibitors for various biological targets, such as kinases, by leveraging the reactivity of the bromopyrimidine ring for coupling with other pharmacophoric fragments[8][11]. The piperidinol portion can be tailored to optimize binding affinity and selectivity for the target protein. For instance, similar piperidinol-containing molecules have shown promise as anti-tuberculosis agents[12].
Safety and Handling
While a specific material safety data sheet (MSDS) for this compound is not widely available, compounds with similar structures are known to be harmful if swallowed and may cause skin and eye irritation[1]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery programs. Its synthesis is accessible through standard organic chemistry transformations, and its structure offers multiple points for diversification. While a comprehensive set of experimental physicochemical data is not yet publicly available, this guide provides a robust framework for its synthesis, characterization, and potential applications, empowering researchers to leverage this promising scaffold in the development of novel therapeutic agents.
References
-
Mdluli, K., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 3(10), 846-850. [Link]
-
Chandra, M., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 532-547. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Knochel, P., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223. [Link]
- Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
-
CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
-
New Journal of Chemistry. Supplementary data. [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Phenomenex. HPLC Method Development. [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
Boron Molecular. Buy 1-(5-Bromopyrimidin-2-yl)-4-piperidinone. [Link]
-
Journal of Food and Drug Analysis. HPTLC method development and validation: Strategy to minimize methodological failures. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Longdom Publishing SL. Biological Assays: Innovations and Applications. [Link]
-
NCBI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]
-
NCBI. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Arctom. This compound. [Link]
Sources
- 1. CN109180564B - Preparation method of piperidine and derivatives thereof - Google Patents [patents.google.com]
- 2. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 12. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
structure elucidation of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
An In-depth Technical Guide to the Structure Elucidation of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate countless hours of research and significant financial investment. The subject of this guide, this compound, represents a common class of heterocyclic compounds—nitrogen-containing scaffolds that are staples in medicinal chemistry due to their diverse biological activities.[1][2] The pyrimidine core is fundamental to life as a component of nucleic acids, while the piperidine ring is a prevalent motif in many approved drugs.
This document serves not as a simple recitation of data, but as a technical narrative detailing the logical, multi-pronged analytical strategy required to confirm the identity and structure of this specific molecule. We will proceed from foundational molecular formula determination to the intricate connectivity mapping afforded by two-dimensional NMR. Each step is designed to be a self-validating system, where data from one technique corroborates and builds upon the last, culminating in a structure that is beyond reproach.
Part 1: Foundational Analysis - Molecular Formula and Mass Spectrometry
The first step in any structure elucidation is to determine the elemental composition and molecular weight. This establishes the fundamental building blocks we must account for.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides not only the molecular weight but also a highly accurate mass measurement, which allows for the confident determination of the molecular formula.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: A 1 mg/mL solution of the analyte is prepared in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate protonation.
-
Instrumentation: The solution is infused into an ESI-TOF mass spectrometer at a flow rate of 5 µL/min.
-
Acquisition Parameters: The instrument is operated in positive ion mode, scanning a mass range of m/z 100-500. A known calibration standard (e.g., sodium formate) is used for real-time mass accuracy correction.
-
Data Analysis: The spectrum is analyzed for the protonated molecular ion [M+H]⁺, and the measured mass is used to calculate the elemental composition.
Anticipated Results & Interpretation
The proposed structure, this compound, has a molecular formula of C₉H₁₂BrN₃O.
| Parameter | Theoretical Value | Expected HRMS Result |
| Molecular Formula | C₉H₁₂BrN₃O | - |
| Monoisotopic Mass | 257.0164 Da | - |
| [M+H]⁺ (C₉H₁₃BrN₃O⁺) | 258.0242 Da | m/z ≈ 258.0240 ± 0.0005 |
| [M+2+H]⁺ | 260.0221 Da | m/z ≈ 260.0220 ± 0.0005 |
A crucial validation point is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum must exhibit a characteristic doublet for the molecular ion peak ([M+H]⁺ and [M+2+H]⁺) with nearly equal intensity. The observation of this pattern is a strong indicator of the presence of a single bromine atom in the molecule.[3]
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) can further validate the structure by inducing fragmentation and analyzing the resulting daughter ions. This provides clues about the molecule's substructures.
Experimental Protocol: Collision-Induced Dissociation (CID)
-
The [M+H]⁺ ion (m/z 258) is mass-selected in the first stage of the mass spectrometer.
-
The selected ion is passed into a collision cell filled with an inert gas (e.g., argon).
-
The collision energy is ramped to induce fragmentation.
-
The resulting fragment ions are analyzed in the second stage of the mass spectrometer.
Logical Fragmentation Workflow
The fragmentation is dictated by the weakest bonds and the most stable resulting fragments. For this molecule, cleavage at the piperidine ring and the bond connecting it to the pyrimidine ring are expected.
Caption: Predicted MS/MS fragmentation of this compound.
Part 2: Functional Group Identification - Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded over a range of 4000-600 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Anticipated Absorption Bands
The presence of hydroxyl, amine, aromatic, and alkyl groups in the target molecule will give rise to a distinct IR spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3500 - 3200 | O-H Stretch (broad) | Alcohol | Confirms the presence of the hydroxyl group.[4] |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine) | Indicates C-H bonds on the pyrimidine ring. |
| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine) | Confirms the saturated piperidine ring.[5] |
| 1600 - 1550 | C=N, C=C Stretch | Aromatic Ring | Characteristic vibrations of the pyrimidine ring. |
| 1350 - 1250 | C-N Stretch | Aryl-Amine | Corresponds to the bond between the pyrimidine C2 and piperidine N1. |
| 1150 - 1050 | C-O Stretch | Secondary Alcohol | Indicates the C-O bond of the 3-piperidinol moiety. |
The combined observation of a broad O-H band, aromatic C=N/C=C stretches, and a strong C-O stretch provides compelling evidence for the proposed hydroxypiperidine and pyrimidine moieties.
Part 3: Definitive Structural Mapping - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, count, and connectivity of every proton and carbon atom.[6]
Experimental Protocol: General NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like -OH.
-
Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Experiments: A suite of experiments is performed: ¹H NMR, ¹³C{¹H} NMR, DEPT-135, and 2D experiments (COSY, HSQC, HMBC).
¹H NMR Spectroscopy - Proton Environment and Count
This experiment identifies all unique proton environments in the molecule.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
Note: Predictions are based on established chemical shift principles and data from analogous structures, such as 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine, which shows pyrimidine protons at 8.34 ppm.[7]
| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H4', H6' | ~8.45 | s | 2H | Pyrimidine protons, deshielded by two ring nitrogens and adjacent to bromine. Expected to be a sharp singlet. |
| OH | ~4.80 | d | 1H | Hydroxyl proton. Its shift is variable and depends on concentration and temperature. Coupling to H3 is expected. |
| H2ax, H6ax | ~4.30 | m | 2H | Axial protons α to the pyrimidine ring. Strongly deshielded by the electron-withdrawing pyrimidine. |
| H3 | ~3.70 | m | 1H | Proton on the carbon bearing the hydroxyl group (carbinol proton). |
| H2eq, H6eq | ~3.15 | m | 2H | Equatorial protons α to the pyrimidine ring. |
| H5ax, H4ax | ~1.90 | m | 2H | Axial protons on the piperidine ring. |
| H5eq, H4eq | ~1.50 | m | 2H | Equatorial protons on the piperidine ring. |
¹³C NMR and DEPT-135 Spectroscopy - Carbon Skeleton
¹³C NMR identifies all unique carbon atoms, while DEPT-135 distinguishes between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
| Carbon Label | Predicted Shift (δ, ppm) | DEPT-135 | Assignment Rationale |
| C2' | ~161.0 | C (Quaternary) | Pyrimidine carbon attached to the piperidine nitrogen. Highly deshielded. |
| C4', C6' | ~158.5 | CH (Positive) | Equivalent pyrimidine carbons attached to protons. Deshielded by ring nitrogens. |
| C5' | ~115.0 | C (Quaternary) | Pyrimidine carbon attached to bromine. Shielded by bromine's electron-donating resonance effect, but deshielded by its inductive effect. |
| C3 | ~65.0 | CH (Positive) | Carbinol carbon, deshielded by the attached oxygen atom. |
| C2, C6 | ~48.0 | CH₂ (Negative) | Carbons α to the piperidine nitrogen, deshielded by both the nitrogen and the pyrimidine ring. |
| C5 | ~32.0 | CH₂ (Negative) | Piperidine carbon β to the hydroxyl group. |
| C4 | ~22.0 | CH₂ (Negative) | Piperidine carbon γ to the hydroxyl group. |
2D NMR - The Connectivity Puzzle
Two-dimensional NMR experiments are essential for unambiguously connecting the protons and carbons, confirming the overall structure.
Logical Workflow for 2D NMR Interpretation
Caption: Integrated workflow for structure elucidation using 1D and 2D NMR.
Key 2D NMR Correlations for Structural Confirmation:
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal the proton-proton coupling network. We expect to see a continuous correlation path from H2 -> H3 -> H4 -> H5 -> H6, confirming the integrity of the piperidine ring spin system. The pyrimidine protons (H4'/H6') will show no correlations, confirming their isolation.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. It allows for the definitive assignment of every protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the proton at ~3.70 ppm will correlate with the carbon at ~65.0 ppm, confirming this as the C3-H3 pair.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the connection between the two main fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. The definitive correlation is:
-
A correlation between the piperidine protons at C2/C6 (~4.30 and ~3.15 ppm) and the pyrimidine carbon at C2' (~161.0 ppm). This single cross-peak provides undeniable proof that the piperidine ring is attached to the C2 position of the pyrimidine ring.
-
Other key HMBC correlations would include:
-
Correlations from the pyrimidine protons H4'/H6' to C2', C5', and the other pyrimidine CH carbon.
-
Correlations within the piperidine ring that further support the assignments (e.g., from H2 to C3 and C6).
Part 4: Synthesis and Final Conclusion
The collective data from mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments provide a self-consistent and overwhelming body of evidence for the structure of this compound.
-
HRMS confirms the elemental formula C₉H₁₂BrN₃O and the presence of one bromine atom.
-
FT-IR confirms the presence of the key functional groups: an alcohol (O-H), a piperidine ring (aliphatic C-H), and a pyrimidine ring (aromatic C=N/C=C).
-
¹H and ¹³C NMR provide the precise number and chemical environment of all carbon and hydrogen atoms, consistent with the proposed structure.
-
2D NMR (COSY, HSQC, and HMBC) serves as the final arbiter, piecing together the molecular puzzle by establishing the exact connectivity of the atoms, most critically proving the linkage between the piperidine nitrogen and the C2 position of the 5-bromopyrimidine ring.
This rigorous, multi-technique approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for any further research or development involving this compound.
References
-
El-Senduny, F. F., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of Molecular Structure, 1268, 133703. Retrieved from [Link]
-
ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4068-4075. Retrieved from [Link]
-
D'Auria, M., & Vantaggi, A. (1991). Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin. The Journal of Organic Chemistry, 56(13), 4259-4262. Retrieved from [Link]
-
Wu, J., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Soochow University. Retrieved from [Link]
-
Vlaskova, P., et al. (2021). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Molecules, 26(19), 5897. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
Mercer, J. R., et al. (1984). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 62(11), 2340-2343. Retrieved from [Link]
-
An, H., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Medicinal Chemistry Communications, 3(7), 808-812. Retrieved from [Link]
-
Afinidad. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. LXVI(540), 145-151. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of alkaloid isolate. Retrieved from [Link]
-
Wawrzynczak, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(23), 7352. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 88, 117332. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Development and validation of new FTIR method for quantitative analysis of gliclazide in bulk and pharmaceutical dosage forms. Retrieved from [Link]
-
Frontiers. (2022). Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. Retrieved from [Link]
Sources
- 1. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raco.cat [raco.cat]
- 4. Frontiers | Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product [frontiersin.org]
- 5. ajrconline.org [ajrconline.org]
- 6. mdpi.com [mdpi.com]
- 7. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]
1-(5-Bromopyrimidin-2-yl)-3-piperidinol spectroscopic analysis (NMR, LCMS, IR)
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
Prepared by: A Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. We will provide a comprehensive analysis of this compound, a molecule of interest in medicinal chemistry due to its privileged structural motifs—the bromopyrimidine and piperidinol scaffolds. These moieties are frequently found in compounds targeting a wide range of biological targets.[1]
Our approach in this guide is to not only present the spectroscopic data but to also delve into the causality behind the experimental observations and choices. As direct experimental spectra for this specific isomer are not widely published, we will leverage our expertise to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LCMS), and Infrared (IR) spectroscopic data. This predictive analysis is grounded in established principles of spectroscopy and supported by experimental data from closely related structural analogs, ensuring a robust and scientifically sound characterization.
The synthesis of N-aryl piperidines is a well-established transformation in organic chemistry.[1] The target compound can be reliably synthesized via a nucleophilic aromatic substitution reaction between 5-bromo-2-chloropyrimidine and 3-hydroxypiperidine. The following protocol is adapted from a known procedure for the synthesis of the isomeric 1-(5-bromopyrimidin-2-yl)-4-piperidinol.[2]
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask, add 3-hydroxypiperidine (1.01 g, 10 mmol), 5-bromo-2-chloropyrimidine (1.94 g, 10 mmol), and a suitable base such as diisopropylethylamine (DIPEA) (3.87 g, 30 mmol).
-
Solvent Addition: Add an appropriate solvent such as acetonitrile (50 mL).
-
Reaction Execution: Stir the reaction mixture at reflux (approximately 82°C) for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LCMS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by silica gel column chromatography to yield this compound as a solid.
Sources
Unveiling the Therapeutic Potential: A Predicted Mechanism of Action for 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling opportunity for the discovery of novel therapeutics. 1-(5-Bromopyrimidin-2-yl)-3-piperidinol, a compound featuring both a pyrimidine and a piperidinol moiety, stands as a promising candidate for targeted drug development. While direct experimental evidence for its mechanism of action is not yet publicly available, a comprehensive analysis of its structural components and the known biological activities of analogous compounds allows for the formulation of several evidence-based hypotheses. This guide delineates the predicted mechanisms of action for this compound, focusing on three primary, plausible pathways: inhibition of protein kinases , modulation of G-protein coupled receptors (GPCRs) , and inhibition of monoamine oxidase A (MAO-A) . We will explore the scientific rationale behind each hypothesis, propose detailed experimental workflows for their validation, and provide a framework for the interpretation of potential outcomes. This document is intended to serve as a foundational resource for researchers embarking on the preclinical investigation of this and structurally related compounds.
Introduction: The Architectural Rationale of a Promising Scaffold
The molecular architecture of this compound is a deliberate amalgamation of two well-established pharmacophores: the pyrimidine ring and the piperidinol core. The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in a plethora of approved drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile scaffold for engaging with biological targets.[1] The piperidine moiety, a saturated heterocycle, is another privileged structure in drug discovery, frequently incorporated to modulate physicochemical properties and to present functional groups in a defined three-dimensional space, which is crucial for target binding.[3]
The direct linkage of the piperidinol ring to the 2-position of the pyrimidine core in this compound creates a unique chemical entity with the potential for novel pharmacology. The bromine atom at the 5-position of the pyrimidine ring can further influence its electronic properties and provide a vector for additional interactions or metabolic pathways. This guide will now dissect the most probable biological consequences of this specific molecular arrangement.
Predicted Mechanisms of Action: Three Evidence-Based Hypotheses
Based on an extensive review of the literature on structurally analogous compounds, we propose three primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Inhibition of Protein Kinases
Rationale: The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif found in numerous potent and selective protein kinase inhibitors.[4][5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The nitrogen atoms in the pyrimidine ring can form critical hydrogen bonds with the kinase hinge region, a conserved structural element in the ATP-binding pocket.
Compounds bearing a pyrimidinyl-piperidine/piperazine scaffold have demonstrated inhibitory activity against kinases such as Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), both of which are important targets in oncology.[3] The piperidine ring in these inhibitors often serves to position larger substituents that can access other pockets within the active site, thereby enhancing potency and selectivity.
Predicted Signaling Pathway:
Caption: Predicted inhibition of a receptor tyrosine kinase by this compound.
Hypothesis 2: Modulation of G-Protein Coupled Receptors (GPCRs)
Rationale: Arylpiperidine and arylpiperazine derivatives are classic scaffolds for ligands of aminergic GPCRs, such as dopamine and serotonin receptors.[7][8] These receptors are integral to neurotransmission and are the targets of numerous drugs for central nervous system (CNS) disorders. The nitrogen atom of the piperidine ring is often crucial for forming a salt bridge with a conserved aspartate residue in the transmembrane domain of these receptors.
A study on trisubstituted pyrimidines identified them as positive allosteric modulators of the prostaglandin EP2 receptor, a GPCR.[9] This indicates that the pyrimidine scaffold can also interact with GPCRs, potentially in a modulatory capacity rather than as a direct agonist or antagonist. The combination of the pyrimidine and piperidinol moieties in this compound could therefore result in a novel GPCR ligand with a unique pharmacological profile.
Predicted Signaling Pathway:
Caption: Predicted modulation of a G-protein coupled receptor by this compound.
Hypothesis 3: Inhibition of Monoamine Oxidase A (MAO-A)
Rationale: A series of novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been identified as selective inhibitors of monoamine oxidase A (MAO-A).[10][11] MAO-A is a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine, and its inhibition is a validated strategy for the treatment of depression and anxiety. The 1-(2-pyrimidinyl)piperazine pharmacophore is an active metabolite of the anxiolytic drug buspirone and is thought to contribute to its therapeutic effects.[10]
Although this compound contains a piperidinol instead of a piperazine ring, the core structural similarity to known MAO-A inhibitors is significant. The pyrimidine ring and the nitrogen-containing heterocycle appear to be key for this activity.
Predicted Mechanism:
Caption: Predicted inhibition of Monoamine Oxidase A (MAO-A) by this compound.
Experimental Validation: A Phased Approach
To systematically investigate these hypotheses, a tiered experimental approach is recommended, starting with broad profiling and progressing to more focused mechanistic studies.
Phase 1: Initial Target Class Screening
The primary objective of this phase is to ascertain the general class of biological targets with which this compound interacts.
Experimental Protocols:
-
Broad Kinase Panel Screening:
-
Objective: To determine if the compound exhibits inhibitory activity against a diverse panel of protein kinases.
-
Methodology: Utilize a commercially available kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) to screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of at least 100-400 kinases.
-
Data Analysis: Identify any kinases that show significant inhibition (e.g., >50% or >75% inhibition).
-
-
GPCR Binding and Functional Assays:
-
Objective: To assess the compound's ability to bind to and modulate the activity of a panel of common GPCRs, particularly aminergic receptors.
-
Methodology:
-
Binding Assays: Employ radioligand binding assays for a panel of receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, etc.).
-
Functional Assays: Utilize cell-based functional assays to measure downstream signaling, such as cAMP accumulation (for Gs/Gi-coupled receptors) or calcium flux (for Gq-coupled receptors).
-
-
Data Analysis: Determine binding affinities (Ki) and functional potencies (EC50 or IC50).
-
-
MAO-A and MAO-B Inhibition Assays:
-
Objective: To directly measure the inhibitory activity of the compound against both isoforms of monoamine oxidase.
-
Methodology: Use a commercially available MAO-Glo™ Assay (Promega) or a similar fluorescence-based assay with purified human recombinant MAO-A and MAO-B enzymes.
-
Data Analysis: Calculate IC50 values for both enzymes to determine potency and selectivity.
-
Data Presentation:
| Assay Type | Target(s) | Predicted Outcome for this compound |
| Kinase Panel Screen | >100 Kinases | Significant inhibition of a subset of kinases. |
| GPCR Binding Assays | Aminergic GPCRs | Measurable binding affinity for specific receptor subtypes. |
| GPCR Functional Assays | Aminergic GPCRs | Agonist, antagonist, or allosteric modulator activity. |
| MAO Inhibition Assay | MAO-A, MAO-B | Potent and selective inhibition of MAO-A. |
Phase 2: Hypothesis-Driven Mechanistic Studies
Based on the results of Phase 1, this phase will involve more in-depth studies to confirm the mechanism of action and elucidate the molecular details of the interaction.
Experimental Workflow (Example for Kinase Inhibition Hypothesis):
Caption: Experimental workflow for validating the kinase inhibitor hypothesis.
Detailed Protocols (Example for Kinase Inhibition):
-
IC50 Determination:
-
Objective: To quantify the potency of the compound against the identified kinase "hits".
-
Methodology: Perform dose-response curves using a radiometric or fluorescence-based in vitro kinase assay for each hit kinase.
-
Data Analysis: Calculate the IC50 value for each kinase.
-
-
Cellular Target Engagement:
-
Objective: To confirm that the compound interacts with the target kinase in a cellular context.
-
Methodology: Employ a target engagement assay such as NanoBRET™ (Promega) or Cellular Thermal Shift Assay (CETSA®).
-
Data Analysis: Determine the cellular EC50 for target engagement.
-
-
Downstream Signaling Pathway Analysis:
-
Objective: To demonstrate that target engagement leads to modulation of the downstream signaling pathway.
-
Methodology: Treat relevant cell lines with the compound and measure the phosphorylation status of a known downstream substrate of the target kinase using Western blotting or ELISA.
-
Data Analysis: Observe a dose-dependent decrease in substrate phosphorylation.
-
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of established pharmacophores. The predictive framework outlined in this guide, based on the principles of medicinal chemistry and analogy to known bioactive compounds, provides a robust starting point for its preclinical evaluation. The proposed tiered experimental approach will enable a systematic and efficient elucidation of its mechanism of action. Should one or more of these hypotheses be validated, this compound could emerge as a valuable lead for the development of novel therapeutics for a range of disorders, from cancer to neurological conditions. The subsequent steps would involve lead optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for in vivo efficacy studies.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Jayachandran, E., & Kumar, R. S. (2019). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Research Journal of Pharmacy and Technology, 12(9), 4273-4277. [Link]
-
Jiang, H., et al. (2018). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS omega, 3(11), 15547–15556. [Link]
-
Yurttaş, L., et al. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Turkish Journal of Chemistry, 40, 814-825. [Link]
-
Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083. [Link]
-
Ahmed, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]
-
Szałaj, N., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (Basel, Switzerland), 30(12), 2545. [Link]
-
Khan, I., et al. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules (Basel, Switzerland), 27(19), 6251. [Link]
-
Hassan, A. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 976–993. [Link]
-
Yurttaş, L., et al. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Turkish Journal of Chemistry, 40, 814-825. [Link]
-
Szałaj, N., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (Basel, Switzerland), 30(12), 2545. [Link]
-
Sang, Z., et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal transduction and targeted therapy, 8(1), 443. [Link]
-
Al-Amiery, A. A., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Egyptian Journal of Chemistry, 68(7), 45-52. [Link]
-
Edis, Z., et al. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules (Basel, Switzerland), 30(10), 2025. [Link]
-
Wu, S. N., et al. (2023). Ion Channels as a Potential Target in Pharmaceutical Designs. International journal of molecular sciences, 24(3), 2937. [Link]
-
Tocris Bioscience. (n.d.). Ion Channel Modulators: Small Molecules and Peptides. Bio-Techne. [Link]
-
Varlet, T., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (Basel, Switzerland), 28(18), 6682. [Link]
-
Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in chemistry, 10, 936384. [Link]
-
Kaczor, A. A., & Selent, J. (2025). Discovery of GPCR ligands for probing signal transduction pathways. Expert opinion on drug discovery, 20(8), 827–838. [Link]
-
Hassan, A. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 976–993. [Link]
-
Civiello, R. L., et al. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & medicinal chemistry letters, 26(4), 1266–1270. [Link]
-
Al-Ostath, A. I. N., et al. (2021). Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application. Journal of Chemistry, 2021, 1-22. [Link]
-
Shinde, R. A., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. International Journal of Trend in Scientific Research and Development, 5(4), 1339-1346. [Link]
-
Kauk, M., et al. (2016). Structure-guided development of heterodimer-selective GPCR ligands. Nature chemical biology, 12(9), 709–716. [Link]
-
UORSY. (n.d.). Ion Channel Modulators. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation Profile of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential stability and degradation profile of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from related chemical structures—bromopyrimidines and piperidinols—to forecast its stability under various stress conditions. We delineate predicted degradation pathways, including hydrolysis, oxidation, and photodegradation, and provide detailed, field-proven protocols for conducting forced degradation studies in line with international regulatory standards. Furthermore, this guide outlines the development of a robust, stability-indicating analytical method using HPLC-MS for the separation and identification of potential degradation products. The methodologies and insights presented herein are designed to equip researchers with the necessary tools to rigorously evaluate the stability of this compound and similar novel chemical entities, a critical step in the drug development process.
Introduction and Molecular Profile
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its chemical and physical properties. Among the most critical of these is its stability. An unstable compound can lose efficacy, generate toxic byproducts, and present significant challenges in formulation and storage. This compound is a molecule that incorporates two key heterocyclic moieties: a brominated pyrimidine and a piperidinol ring. Bromopyrimidines are recognized building blocks in the synthesis of a wide array of biologically active compounds, often acting as crucial intermediates in the development of kinase inhibitors and other targeted therapies. The piperidine scaffold is also a prevalent feature in many pharmaceuticals due to its favorable physicochemical properties and its ability to interact with biological targets.
A comprehensive stability and degradation profile is therefore not merely a regulatory requirement but a fundamental aspect of risk assessment and mitigation in drug development. This guide will provide a predictive analysis of the stability of this compound and a practical framework for its experimental determination.
Molecular Structure and Key Functional Groups
The stability of this compound is intrinsically linked to its molecular architecture. The structure features several reactive sites that are likely to be susceptible to degradation under stress conditions.
Caption: Molecular Structure of this compound
The key functional groups that will dictate the degradation profile are:
-
The Bromopyrimidine Ring: The carbon-bromine (C-Br) bond is a potential site for photolytic cleavage. The pyrimidine ring itself, an electron-deficient system, can be susceptible to nucleophilic attack, particularly under harsh pH conditions.
-
The Piperidinol Moiety: The secondary alcohol at the 3-position is a prime candidate for oxidation to a ketone. The piperidine ring itself can undergo ring-opening reactions under certain oxidative conditions.
-
The C-N Linkage: The bond connecting the pyrimidine ring to the piperidine nitrogen is an amine linkage that could be susceptible to hydrolysis, especially under acidic or basic conditions.
Predicted Degradation Pathways
Based on the chemistry of related structures, we can predict several major degradation pathways for this compound. A forced degradation study is essential to confirm these predictions and uncover any unexpected liabilities.
Caption: Predicted Degradation Pathways for this compound
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals. For this compound, the most probable site of hydrolytic cleavage is the C-N bond between the pyrimidine ring and the piperidine nitrogen. This is analogous to the hydrolysis of other N-aryl piperazines and related compounds.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the pyrimidine ring could activate it for nucleophilic attack by water, leading to the formation of 5-bromopyrimidin-2-ol and 3-piperidinol.
-
Base-Catalyzed Hydrolysis: In strong alkaline solutions, particularly at elevated temperatures, direct nucleophilic attack of hydroxide ions on the pyrimidine ring could also lead to cleavage of the C-N bond. Studies on other pyrimidine derivatives have shown degradation in hot alkali solutions.
Oxidative Degradation
The molecule possesses two primary sites susceptible to oxidation: the secondary alcohol and the piperidine nitrogen.
-
Oxidation of the Secondary Alcohol: The 3-hydroxy group on the piperidine ring is readily susceptible to oxidation to the corresponding ketone, 1-(5-bromopyrimidin-2-yl)-3-piperidone. This is a common transformation for secondary alcohols and can be induced by various oxidizing agents, including peroxides or atmospheric oxygen in the presence of metal ions.
-
N-Oxidation: While less common for secondary amines within a piperidine ring compared to tertiary amines, N-oxidation is a possibility, leading to the formation of an N-oxide.
-
Ring Opening: More aggressive oxidative conditions could potentially lead to the cleavage of the piperidine ring.
Photodegradation
Brominated aromatic compounds are often sensitive to light. The primary photodegradation pathway for this compound is predicted to be the homolytic cleavage of the C-Br bond. This would result in the formation of a debrominated product, 1-(pyrimidin-2-yl)-3-piperidinol. This process is often initiated by UV radiation and can be influenced by the solvent system. The electronic structure of bromopyrimidines makes them candidates for such photo-induced processes.
A Practical Guide to Stability Testing
To empirically determine the stability and degradation profile, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is required.
Caption: Workflow for Determining the Stability and Degradation Profile
Forced Degradation Studies: Experimental Protocol
Forced degradation, or stress testing, is crucial for identifying potential degradation products and developing a stability-indicating analytical method. The following are detailed protocols for stressing this compound.
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
1. Acidic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 1N HCl.
- Incubate the mixture at 80°C for 24 hours.
- At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
2. Basic Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 1N NaOH.
- Incubate the mixture at 80°C for 24 hours.
- At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with the mobile phase to approximately 100 µg/mL.
3. Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
- Keep the mixture at room temperature for 24 hours, protected from light.
- At specified time points, withdraw an aliquot and dilute with the mobile phase to approximately 100 µg/mL.
4. Thermal Degradation:
- Store a solid sample of the compound in an oven at 105°C for 48 hours.
- Also, expose the stock solution to 80°C for 48 hours.
- At specified time points, prepare a solution of the solid sample or dilute the liquid sample to approximately 100 µg/mL for analysis.
5. Photodegradation:
- Expose the stock solution and a thin layer of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- A control sample should be wrapped in aluminum foil to protect it from light.
- At the end of the exposure, prepare solutions of both the exposed and control samples to approximately 100 µg/mL for analysis.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is the preferred technique.
1. Chromatographic System:
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from potentially more polar or non-polar degradants.
- Detector: A photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer (e.g., electrospray ionization - ESI) for mass identification.
2. Method Development Strategy:
- Begin by analyzing the unstressed sample to determine the retention time and response of the parent compound.
- Inject the stressed samples individually. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
- Adjust the gradient slope, mobile phase composition, and flow rate to optimize the separation.
- The mass spectrometer will provide mass-to-charge (m/z) information for the parent compound and any new peaks that appear in the stressed samples, aiding in the preliminary identification of degradants.
3. Method Validation:
- Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to resolve the analyte from degradants), linearity, accuracy, precision, and robustness.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear and concise table.
| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants | m/z of Major Degradants |
| 1N HCl, 80°C | 24h | ||||
| 1N NaOH, 80°C | 24h | ||||
| 3% H₂O₂, RT | 24h | ||||
| Thermal (Solid), 105°C | 48h | ||||
| Thermal (Solution), 80°C | 48h | ||||
| Photolytic | ICH Q1B | ||||
| Control | 48h |
This table will provide a clear overview of the compound's lability under different conditions and guide further development activities.
Conclusion
This technical guide provides a robust framework for researchers and drug development professionals to experimentally determine the stability of this molecule. The detailed protocols for forced degradation studies and the strategy for developing a stability-indicating HPLC-MS method offer a clear path to generating the critical data needed for regulatory submissions and for making informed decisions throughout the drug development lifecycle. By following these guidelines, a comprehensive understanding of the stability and degradation profile of this compound can be achieved, ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from it.
References
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925.
- Śmiałek, M. A., et al. (2021). Photoelectron spectroscopy of brominated derivative of pyrimidine: 2-bromopyrimidine.
-
Rho, S., & Kim, J. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Science and Biotechnology, 34(1), 1-9. [Link]
- Ganapathy, K., & Nanjan, M. J. (1983). Kinetics of V(V) Oxidation of Piperidinols. Indian Journal of Chemistry, 22B, 600-602.
- Tee, O. S., & Banerjee, S. (1978). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 56(11), 1526-1532.
-
Szeremeta, M., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 11-19. [Link]
-
Ferreira da Silva, F., et al. (2020). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 25(18), 4268. [Link]
- Google Patents. (1976).
- Minisci, F., et al. (1986). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society, Perkin Transactions 2, (8), 1161-1167.
- Kumar, V., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 8(1), 1-10.
-
Richardson, D. E. (2012). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 194(3), 546-554. [Link]
-
Ghorpade, S., et al. (2020). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron, 76(48), 131619. [Link]
- Junjappa, H., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723-2728.
-
Harrad, S., et al. (2018). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 208, 93-100. [Link]
- Bajaj, S., et al. (2003). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 2(2), 1-6.
-
Al-Hadiya, B. M. H., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Data in Brief, 8, 1373-1379. [Link]
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Reddy, P. M., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
- Maljurić, N., et al. (2018). Quantitative structure–retention relationship modeling of selected antipsychotics and their impurities in green liquid chromatography using cyclodextrin mobile phases. Analytical and Bioanalytical Chemistry, 410(10), 2649-2661.
- Poupin, P., et al. (1998).
Methodological & Application
Synthesis of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol: An Application Note and Detailed Protocol
This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol from 5-bromo-2-chloropyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of Substituted Pyrimidines
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The target molecule, this compound, is a valuable building block for the synthesis of more complex molecules with potential applications in various therapeutic areas. The strategic placement of the bromo-substituent on the pyrimidine ring and the hydroxyl group on the piperidine moiety offers multiple points for further chemical modification, making it an attractive intermediate for the generation of compound libraries in drug discovery campaigns.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of aryl amines and ethers.[1] The pyrimidine ring, being an electron-deficient heteroaromatic system, is activated towards nucleophilic attack, particularly at the C2 and C4/C6 positions. The presence of the electronegative chlorine atom at the C2 position further enhances this electrophilicity, making it a suitable site for substitution by a nucleophile.
In this specific synthesis, the secondary amine of 3-hydroxypiperidine acts as the nucleophile, attacking the electron-deficient C2 carbon of 5-bromo-2-chloropyrimidine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride ion is expelled, leading to the formation of the desired product. The presence of a non-nucleophilic organic base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of the isomeric 1-(5-bromopyrimidin-2-yl)-4-piperidinol and is expected to provide the target compound in good yield.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Bromo-2-chloropyrimidine | ≥97% | Commercially Available |
| 3-Hydroxypiperidine | ≥98% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Commercially Available |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Chromatography column
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq), 3-hydroxypiperidine (1.0 eq), and anhydrous acetonitrile.
-
Addition of Base: While stirring the mixture, add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Inert Atmosphere: Flush the flask with a slow stream of nitrogen or argon gas.
-
Reflux: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up - Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Work-up - Extraction: Dissolve the crude residue in dichloromethane (DCM). Wash the organic layer sequentially with water and then with saturated brine.[2]
-
Work-up - Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[2]
Product Characterization (Predicted)
-
¹H NMR:
-
The two protons on the pyrimidine ring are expected to appear as a singlet in the aromatic region (δ ~8.3-8.5 ppm).
-
The protons of the piperidine ring will appear in the aliphatic region (δ ~1.5-4.5 ppm). The proton attached to the carbon bearing the hydroxyl group (CH-OH) will likely be a multiplet around δ ~3.7-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.
-
-
¹³C NMR:
-
The carbons of the pyrimidine ring will resonate in the aromatic region (δ ~150-165 ppm).
-
The carbons of the piperidine ring will appear in the aliphatic region (δ ~20-70 ppm), with the carbon attached to the hydroxyl group being the most downfield in this group.
-
-
Mass Spectrometry (MS):
-
The expected mass for the protonated molecule [M+H]⁺ would be approximately 258.0/260.0, showing the characteristic isotopic pattern for a molecule containing one bromine atom.
-
Safety Precautions
-
5-Bromo-2-chloropyrimidine: This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
3-Hydroxypiperidine: This compound is corrosive and can cause severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
N,N-Diisopropylethylamine (DIPEA): This is a flammable and corrosive liquid. Handle in a fume hood away from ignition sources.
-
Solvents: Acetonitrile and dichloromethane are volatile and have associated health risks. Use in a well-ventilated area and avoid inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound from 5-bromo-2-chloropyrimidine via a nucleophilic aromatic substitution reaction is a robust and efficient method. The provided protocol, adapted from a reliable source, offers a clear pathway to obtain this valuable chemical intermediate. Researchers are encouraged to perform in-process monitoring and final product characterization to ensure the desired outcome.
References
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Boron Molecular. 1-(5-Bromopyrimidin-2-yl)-4-piperidinone. [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
PMC. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. [Link]
-
PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
Sources
Application Note: Leveraging 1-(5-Bromopyrimidin-2-yl)-3-piperidinol as a Privileged Scaffold for Kinase Inhibitor Discovery
Abstract
This technical guide provides a comprehensive experimental framework for utilizing the chemical scaffold, 1-(5-Bromopyrimidin-2-yl)-3-piperidinol, as a foundational starting point in modern drug discovery campaigns, with a particular focus on the development of novel protein kinase inhibitors. We detail a phased, multi-disciplinary approach that spans initial target identification and biochemical screening, progresses through cellular validation and mechanism of action studies, and culminates in lead optimization and preliminary in vivo efficacy evaluation. The protocols herein are designed to be self-validating and are grounded in established pharmacological principles, providing researchers with a robust roadmap from a promising chemical fragment to a viable preclinical candidate.
Introduction: The Strategic Value of the Scaffold
The confluence of a pyrimidine core and a piperidine moiety within a single chemical entity presents a compelling starting point for medicinal chemistry. The pyrimidine ring is a well-established "privileged structure" in pharmacology, forming the backbone of numerous FDA-approved drugs, particularly in oncology where it frequently targets the ATP-binding site of protein kinases.[1][2] Similarly, the piperidine ring is one of the most prevalent heterocycles in approved drugs, often incorporated to enhance physicochemical properties such as solubility and metabolic stability, thereby improving overall pharmacokinetic profiles.[3][4]
The specific compound, this compound, offers three key strategic advantages:
-
Target Hypothesis Generation: The 2-substituted pyrimidine core strongly suggests an affinity for protein kinases.[2][5]
-
Hydrogen Bonding Potential: The hydroxyl group on the 3-position of the piperidine ring can act as a critical hydrogen bond donor or acceptor, anchoring the molecule within a protein's active site.
-
Facile Derivatization: The bromine atom at the 5-position of the pyrimidine ring is a versatile synthetic handle, perfectly positioned for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to rapidly generate extensive chemical libraries and explore the structure-activity relationship (SAR).
This document outlines a systematic workflow to exploit these features for the discovery of novel therapeutics.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN₃O | |
| Molecular Weight | 258.12 g/mol | |
| Structure | N/A | |
| Synthesis Reference | A common synthetic route involves the nucleophilic substitution of 5-bromo-2-chloropyrimidine with 3-hydroxypiperidine. | [6] |
A Phased Approach to Drug Discovery
The journey from a chemical starting point to a preclinical candidate is a multi-stage process. The following diagram illustrates the logical flow of experiments proposed in this guide. Each phase is designed to answer critical questions about the compound's biological activity and drug-like potential before committing resources to the next, more complex stage.
Caption: High-level workflow for drug discovery using the target scaffold.
Phase 1: Hit Identification & Target Validation
The initial goal is to identify the primary biological target(s) of this compound from the kinome and confirm direct physical interaction.
Protocol 1: Broad Kinase Panel Screening
Rationale: This experiment serves as an unbiased screen to identify which of the >500 human kinases are inhibited by the compound. This is the most direct way to generate a testable hypothesis.[7] We will use the ADP-Glo™ Kinase Assay (Promega) as a representative example due to its high sensitivity and robustness.[8] This assay measures the amount of ADP produced during the kinase reaction; thus, a lower signal indicates kinase inhibition.[8]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution of 100 µM for screening.
-
Assay Plate Setup: Use a 384-well plate. Add 1 µL of the 100 µM compound solution to the appropriate wells for a final screening concentration of 10 µM. Add 1 µL of DMSO to control wells.
-
Kinase Reaction:
-
Add 5 µL of a solution containing the specific kinase and its corresponding peptide substrate in kinase reaction buffer. The panel should cover a diverse representation of the human kinome.
-
Initiate the reaction by adding 5 µL of a 10 µM ATP solution. The ATP concentration should be at or near the Michaelis constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin for signal generation. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO controls.
-
% Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_DMSO - Lumi_background))
-
Expected Outcome & Interpretation: A "hit" is typically defined as a kinase showing >50% inhibition at the 10 µM screening concentration. The results will be presented in a table, highlighting the primary kinase targets for further investigation.
| Kinase Target | Kinase Family | % Inhibition @ 10 µM |
| EGFR | Tyrosine Kinase | 8% |
| CDK9 | CMGC | 92% |
| PI3Kα | Lipid Kinase | 15% |
| PLK1 | Ser/Thr Kinase | 78% |
| p38α | MAPK | 21% |
Hypothetical data. Hits are bolded.
Protocol 2: Biophysical Validation of Target Engagement (DSF)
Rationale: A primary screen identifies activity but not necessarily direct binding. Confounding factors like assay interference can produce false positives. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, provides orthogonal validation by measuring the change in a protein's melting temperature (Tm) upon ligand binding, confirming a direct physical interaction.[10]
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the purified hit kinase (e.g., CDK9) at 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 2000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
Prepare serial dilutions of this compound in DMSO, then dilute into the assay buffer.
-
-
Assay Setup:
-
In a 96-well qPCR plate, combine the kinase solution, SYPRO Orange dye (final concentration 5x), and the compound at various concentrations. Include a DMSO-only control.
-
The final volume in each well should be 20-25 µL.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 0.5°C/min, measuring fluorescence at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding curve.
-
Calculate the change in melting temperature (ΔTm) as Tm(compound) - Tm(DMSO). A positive ΔTm shift indicates that the compound binds to and stabilizes the protein.
-
Interpretation: A dose-dependent increase in the Tm of the target kinase upon addition of the compound provides strong evidence of direct binding. A ΔTm of ≥ 2°C is considered a robust confirmation.
Phase 2: Cellular Activity and Mechanism of Action
With a biochemically validated hit, the next critical step is to determine if the compound is active in a more complex, physiologically relevant cellular environment.[11][12]
Protocol 3: Cell Proliferation and Viability Assay
Rationale: This assay determines if the compound's biochemical activity translates into a functional cellular outcome, such as inhibiting the growth of cancer cells that are known to be dependent on the target kinase. It also establishes a dose-response relationship and the IC50 (the concentration required to inhibit 50% of cell growth).
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. Choose cell lines where the target kinase is a known dependency (e.g., for CDK9, use a leukemia line like MOLM-13).
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from 100 µM down to ~50 nM.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only control wells.
-
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂). This duration allows for multiple cell doubling times.
-
Viability Measurement:
-
Use a commercially available reagent like CellTiter-Glo® (Promega), which measures cellular ATP levels as an indicator of viability.
-
Add the reagent directly to the wells according to the manufacturer's instructions.
-
Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% viability) and a background control (0% viability).
-
Plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Expected Outcome: A potent compound will show a dose-dependent decrease in cell viability, yielding a sigmoidal curve and a low IC50 value, ideally in the sub-micromolar range for a promising hit.
| Cell Line | Target Dependency | IC50 (µM) |
| MOLM-13 | CDK9 | 0.25 |
| HeLa | PLK1 | 1.1 |
| A549 | Mixed | > 20 |
Hypothetical data for the parent scaffold.
Protocol 4: Cellular Target Engagement (Western Blot)
Rationale: An IC50 value demonstrates a cellular effect but does not prove it is due to the inhibition of the intended target. This protocol verifies the mechanism of action (MoA) by measuring the phosphorylation of a known downstream substrate of the target kinase. Inhibition of the kinase should lead to a decrease in the phosphorylation of its substrate.
Methodology:
-
Cell Treatment: Seed cells (e.g., MOLM-13) in a 6-well plate. Treat with the compound at concentrations corresponding to 0.1x, 1x, and 10x its IC50 value for 2-4 hours. Include a DMSO control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-RNA Polymerase II Ser2 for CDK9 inhibition).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also, probe a separate blot or strip and re-probe the same blot for the total level of the substrate protein and a loading control (e.g., β-actin or GAPDH) to ensure observed changes are not due to protein degradation or loading errors.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
Interpretation: A dose-dependent decrease in the band intensity for the phosphorylated substrate, with no change in the total substrate or loading control, confirms that the compound engages and inhibits the target kinase within the cell at concentrations consistent with its anti-proliferative activity.
Phase 3: Hit-to-Lead Optimization & SAR
The initial scaffold is a "hit"—a compound with confirmed activity. The goal of this phase is to transform it into a "lead" by systematically modifying its structure to improve potency, selectivity, and drug-like properties.
Rationale: The 5-bromo position on the pyrimidine ring is the key to unlocking improved properties. Using Suzuki coupling, a robust and versatile C-C bond-forming reaction, a diverse array of aryl and heteroaryl fragments can be introduced. This allows for the exploration of nearby pockets in the kinase active site to enhance binding affinity and selectivity.
Caption: Synthetic strategy for library generation via Suzuki coupling.
Protocol 5: Iterative SAR-Driven Synthesis and Screening
Rationale: Lead optimization is an iterative cycle. Chemical synthesis produces new molecules, which are then tested in key assays. The resulting data informs the design of the next generation of compounds, progressively improving the desired attributes.
Methodology:
-
Design: Based on the structure of the target kinase (if available) or computational modeling, design a small, diverse library of 10-20 boronic acids (Ar-B(OH)₂) to couple to the parent scaffold. Vary properties like size, electronics, and hydrogen bonding capability.
-
Synthesis: Synthesize the designed analogs using standard Suzuki coupling conditions. Purify all compounds and confirm their structure and purity (>95%) by LC-MS and ¹H NMR.
-
Screening Cascade: Test all new analogs in the established screening cascade:
-
Primary Assay: Biochemical kinase assay against the primary target (e.g., CDK9) to determine IC50.
-
Secondary Assay: Cellular proliferation assay (e.g., MOLM-13) to determine cellular IC50.
-
Selectivity Assay: Screen potent compounds against closely related kinases or key off-targets (e.g., other CDKs) to assess selectivity.
-
-
Data Analysis & Iteration:
-
Analyze the SAR. For example, does a phenyl group at the 5-position improve potency? What about a pyridine? Does adding a substituent to that ring help further?
-
Use these insights to design the next library of analogs. Repeat the cycle. The goal is to identify a "lead compound" with significantly improved potency (e.g., biochemical IC50 < 50 nM, cellular IC50 < 100 nM) and a good selectivity profile.
-
Phase 4: Preclinical Profiling
Once a lead compound with potent and selective activity has been identified, it must be evaluated for its drug-like properties. A compound that is potent in a petri dish is of no therapeutic value if it cannot reach its target in the body or is too toxic.[13][14]
Protocol 6: In Vitro ADME/Tox Profiling
Rationale: This panel of in vitro assays provides an early assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile.[15][16] Favorable results at this stage increase the probability of success in more complex in vivo studies.
Key Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes (human and rodent) and measure the rate of its disappearance over time. This predicts how quickly the compound will be cleared by metabolic enzymes in the liver.[17]
-
Aqueous Solubility: Measure the compound's solubility in a physiological buffer (e.g., PBS pH 7.4). Poor solubility can lead to poor absorption.
-
Cell Permeability: Use a Caco-2 cell monolayer or a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict how well the compound will be absorbed across the intestinal wall.[15]
-
Plasma Protein Binding: Determine the fraction of the compound that binds to plasma proteins. Only the unbound fraction is free to engage the target and exert a therapeutic effect.
-
CYP450 Inhibition: Assess whether the compound inhibits major cytochrome P450 enzymes. Inhibition can lead to dangerous drug-drug interactions.
-
hERG Inhibition: Test for inhibition of the hERG potassium channel. Blockade of this channel is a major cause of drug-induced cardiac arrhythmia.
-
Hepatotoxicity: Assess cytotoxicity in a non-cancerous human cell line, such as primary human hepatocytes, to flag potential liver toxicity.
Data Summary Table for a Lead Candidate:
| ADME/Tox Parameter | Result | Interpretation |
| Solubility (pH 7.4) | 150 µM | Good |
| Caco-2 Permeability | 15 x 10⁻⁶ cm/s | High |
| Human Microsomal Stability (t½) | > 60 min | Stable |
| Plasma Protein Binding | 92% | Moderate |
| CYP3A4 Inhibition (IC50) | > 30 µM | Low Risk |
| hERG Inhibition (IC50) | > 30 µM | Low Risk |
Favorable hypothetical data for a lead compound.
Protocol 7: In Vivo Efficacy in a Xenograft Model
Rationale: This is the definitive test of a compound's potential. It evaluates whether the lead compound can inhibit tumor growth in a living animal, integrating all aspects of its potency, pharmacokinetics, and tolerability.[18][19] A subcutaneous tumor model is a standard first step.[20]
Caption: Workflow for a subcutaneous tumor xenograft efficacy study.
Methodology:
-
Model Establishment: Implant human cancer cells (e.g., 5 x 10⁶ MOLM-13 cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Staging: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group), including a vehicle control group and one or more dose groups for the lead compound.
-
Dosing: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it to the mice daily via oral gavage (or another relevant route) for 21 days.
-
Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Measure mouse body weight at the same frequency as an indicator of general toxicity and tolerability. Significant weight loss (>15-20%) may require dose reduction or cessation.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = 100 * (1 - (ΔT / ΔC)), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Interpretation: A successful lead compound will demonstrate statistically significant TGI at a well-tolerated dose. For example, a TGI of >60% with <10% body weight loss would be considered a very strong result, warranting further preclinical development.
Conclusion
The this compound scaffold represents a highly strategic starting point for kinase-directed drug discovery. Its constituent parts are privileged in medicinal chemistry, and the bromine handle provides a direct and efficient route for rapid lead optimization. By following the phased experimental protocol outlined in this guide—from broad biochemical screening and cellular validation to iterative SAR and in vivo efficacy testing—research teams can systematically and efficiently leverage this scaffold's potential to develop novel, potent, and selective therapeutic candidates.
References
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). [Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central (PMC). [Link]
-
A review for cell-based screening methods in drug discovery. PubMed Central (PMC). [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link]
-
ADME of Biologics—What Have We Learned from Small Molecules?. PubMed Central (PMC). [Link]
-
Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. PubMed. [Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. [Link]
-
A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
In Vivo Preclinical Mouse Models. Champions Oncology. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]
- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Royal Society of Chemistry. [Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]
-
Cancer Cell-Based Assays. Charles River Laboratories. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
(PDF) Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation. ResearchGate. [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). [Link]
-
CHAPTER 2: New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]
-
Tumor models for efficacy determination. Molecular Cancer Therapeutics. [Link]
-
Synthetic approaches of pyrimidine scaffold. ResearchGate. [Link]
-
N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. [Link]
-
ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. [Link]
-
The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
-
In Vivo Orthotopic Mouse Models. Pharmacology Discovery Services. [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
-
In Vivo Efficacy Evaluation. ProBio CDMO. [Link]
-
Chemical Profile and Biological Activities of Essential Oil from Piper arboreum for Development and Improvement of Mouthwash. MDPI. [Link]
-
Cell Based Assays Development. Sygnature Discovery. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile. PubMed. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 6. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicalpub.com [clinicalpub.com]
- 15. cellgs.com [cellgs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. probiocdmo.com [probiocdmo.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for the Quantification of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
Prepared by: Gemini, Senior Application Scientist
Introduction
1-(5-Bromopyrimidin-2-yl)-3-piperidinol is a heterocyclic compound of interest in pharmaceutical research and development, potentially serving as a key intermediate in the synthesis of novel therapeutic agents. Accurate and precise quantification of this molecule is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, determining purity, and conducting pharmacokinetic studies. This document provides detailed analytical methods for the robust quantification of this compound in various sample matrices, designed for researchers, scientists, and drug development professionals.
The methodologies presented herein are grounded in established analytical principles and are designed to be self-validating systems, adhering to the standards outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The causality behind experimental choices is explained to provide a deeper understanding of the method development process.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and process intermediates where concentration levels are expected to be relatively high. The presence of the bromopyrimidine moiety is expected to provide a sufficient chromophore for UV detection.[5][6]
Rationale for Method Selection
RP-HPLC is a widely accessible, robust, and cost-effective technique for the analysis of small organic molecules.[7][8] The selection of a C18 stationary phase is based on the predicted moderate polarity of the analyte. A buffered mobile phase is employed to ensure consistent ionization state and reproducible retention of the basic piperidinol moiety.
Experimental Workflow
Caption: RP-HPLC-UV workflow for this compound.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 10 mM ammonium acetate solution in water, adjust pH to 4.0 with formic acid (Mobile Phase A). Use acetonitrile as Mobile Phase B.
-
Diluent: A mixture of 50:50 (v/v) acetonitrile and deionized water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Mobile Phase A, 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 10 minutes |
5. Method Validation Parameters (as per ICH Q2(R2)): [1][2]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% between different analysts, instruments, and days. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Specificity | No interference from blank, placebo, or known impurities at the analyte's retention time. |
| Robustness | Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate). |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine, which is essential for pharmacokinetic studies.
Rationale for Method Selection
LC-MS/MS provides high specificity through the selection of precursor and product ion transitions, minimizing interference from matrix components.[9][10] Electrospray ionization (ESI) in positive mode is chosen due to the presence of basic nitrogen atoms in the piperidine and pyrimidine rings, which are readily protonated.
Experimental Workflow
Caption: LC-MS/MS workflow for this compound.
Detailed Protocol
1. Materials and Reagents:
-
As in Method 1, plus:
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled analog or a close structural homolog.
-
Human plasma (or other biological matrix)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
2. Instrumentation:
-
LC-MS/MS system: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Data acquisition and processing software
3. Sample Preparation (Protein Precipitation): [11]
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
4. LC-MS/MS Conditions:
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of the standard |
| Analyte | e.g., m/z 258.0 → 157.0 (hypothetical fragmentation) |
| Internal Standard | To be determined based on the selected IS |
5. Method Validation Parameters (as per Bioanalytical Method Validation Guidelines):
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the concentration range. |
| Accuracy & Precision | Within ±15% of nominal values (±20% at LLOQ) for QC samples at multiple levels. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Selectivity | No significant interference at the retention times of the analyte and IS in blank matrix. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Recovery | Consistent and reproducible extraction recovery. |
| Stability | Analyte stability established under various conditions (freeze-thaw, short-term, long-term). |
References
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC. PubMed Central. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. United Nations Office on Drugs and Crime. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at: [Link]
-
Photoelectron spectroscopy of brominated derivative of pyrimidine: 2-bromopyrimidine - ResearchGate. Available at: [Link]
- A kind of HPLC analytical method of 3-aminopiperidine - Google Patents.
-
Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. Available at: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available at: [Link]
-
Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine - ResearchGate. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
Analytical Methods - Royal Society of Chemistry. Available at: [Link]
- The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents.
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
Development and validation of a single hplc method for the determination of thirteen pharmaceuticals - Semantic Scholar. Available at: [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. Available at: [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PubMed. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
Sample Preparation Techniques for Precision in Analysis - Phenomenex. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry - IVT Network. Available at: [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available at: [Link]
-
New Techniques for Sample Preparation in Analytical Chemistry - Diva-Portal.org. Available at: [Link]
-
(PDF) Synthesis, Characterization and Antimicrobial Investigation of New Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines - ResearchGate. Available at: [Link]
-
Combined LC/UV/MS and NMR Strategies for the Dereplication of Marine Natural Products - PubMed. Available at: [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals - OMICS International. Available at: [Link]
-
A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - MDPI. Available at: [Link]
-
A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance - ResearchGate. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. omicsonline.org [omicsonline.org]
- 9. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sample Preparation Techniques | Phenomenex [phenomenex.com]
Characterization of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol and its Synthetic Intermediates by Liquid Chromatography-Mass Spectrometry (LC-MS)
[Senior Application Scientist]
Abstract
This application note presents a detailed protocol for the characterization of the pharmaceutically relevant compound 1-(5-Bromopyrimidin-2-yl)-3-piperidinol and its key synthetic intermediates, 5-bromo-2-chloropyrimidine and 3-hydroxypiperidine, using Liquid Chromatography-Mass Spectrometry (LC-MS). Given the polar nature of these compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) method has been developed to achieve optimal retention and separation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, detailed LC-MS parameters, and expected fragmentation patterns. The methodologies described herein are designed to be robust and self-validating, ensuring high-quality, reproducible results for the identification and characterization of these and structurally related compounds.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active molecules. The pyrimidine ring is a core component of nucleobases, and piperidine scaffolds are prevalent in a wide range of pharmaceuticals.[1] Accurate and reliable analytical methods are crucial for ensuring the identity and purity of such compounds and their intermediates throughout the drug development process.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry.[3] This combination is particularly well-suited for the analysis of pharmaceutical compounds and their impurities.[4] Due to the polar nature of this compound and its precursors, traditional reversed-phase liquid chromatography (RPLC) can result in poor retention.[5] To overcome this challenge, this application note details a Hydrophilic Interaction Liquid Chromatography (HILIC) method. HILIC utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, which enhances the retention of polar analytes, leading to improved separation and increased sensitivity in mass spectrometry detection.[6]
This guide provides a step-by-step protocol for the LC-MS characterization of this compound and its synthetic intermediates. It includes a detailed explanation of the experimental choices, expected mass spectral data, and a proposed fragmentation pathway to aid in the structural confirmation of the target compound.
Experimental Design and Rationale
The successful characterization of this compound and its intermediates by LC-MS hinges on a well-designed experimental strategy. The choice of HILIC as the chromatographic mode is central to this approach, directly addressing the challenge of retaining and separating these polar molecules.
Chromatographic Strategy: HILIC for Enhanced Retention
The synthetic intermediates, 5-bromo-2-chloropyrimidine and 3-hydroxypiperidine, as well as the final product, this compound, are all polar compounds. In conventional RPLC, these molecules would have minimal interaction with the nonpolar stationary phase, leading to early elution and poor separation. HILIC provides an effective alternative by employing a polar stationary phase, such as one with amide or zwitterionic functional groups.[5] The mobile phase consists of a high concentration of a non-polar solvent (acetonitrile) with a smaller amount of a polar solvent (water or aqueous buffer). This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, resulting in their retention.[7]
Mass Spectrometric Detection: ESI and Fragmentation Analysis
Electrospray ionization (ESI) is the chosen ionization technique due to its soft ionization nature, which is ideal for generating intact protonated molecules ([M+H]⁺) of the analytes with minimal in-source fragmentation. Operating in the positive ion mode is preferred as the nitrogen atoms in the pyrimidine and piperidine rings are readily protonated.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated parent ions. The resulting fragment ions provide valuable structural information, acting as a "fingerprint" for each compound and confirming their identity. The fragmentation patterns are predictable based on the functional groups and structural motifs present in the molecules.[8]
Materials and Methods
Materials
-
This compound (synthesis-derived or reference standard)
-
5-bromo-2-chloropyrimidine (reagent grade)
-
3-hydroxypiperidine (reagent grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of MS/MS analysis (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
Sample Preparation Protocol
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of each compound (this compound, 5-bromo-2-chloropyrimidine, and 3-hydroxypiperidine) into separate 1.5 mL microcentrifuge tubes.
-
Add 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to each tube.
-
Vortex thoroughly to dissolve.
-
-
Working Solution (10 µg/mL):
-
Pipette 10 µL of each stock solution into a single vial.
-
Add 970 µL of the initial mobile phase composition (e.g., 95% acetonitrile with 10 mM ammonium acetate in water) to achieve a final volume of 1 mL.
-
Vortex to mix. This working solution contains all three analytes for simultaneous analysis.
-
LC-MS Protocol
Liquid Chromatography (HILIC) Parameters
A HILIC-based separation is recommended for these polar analytes. The following parameters provide a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | Amide or Zwitterionic HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm) | These stationary phases provide excellent retention for polar and hydrophilic compounds.[5] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid | Ammonium acetate provides ionic strength to improve peak shape, and formic acid aids in the protonation of the analytes for positive ion mode ESI.[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The high organic content is necessary for retention in HILIC mode. |
| Gradient | 95% B to 50% B over 10 minutes | A gradual increase in the aqueous component (Mobile Phase A) will elute the analytes in order of increasing polarity. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL | A small injection volume helps to maintain good peak shape. |
Mass Spectrometry Parameters
The following are general mass spectrometry parameters. These should be optimized for the specific instrument being used.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen-containing rings are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimal for generating a stable electrospray. |
| Source Temperature | 150 °C | Facilitates desolvation of the ESI droplets. |
| Desolvation Temperature | 350 °C | Ensures complete desolvation of the mobile phase. |
| Gas Flow Rates | Instrument Dependent | Optimize cone and desolvation gas flows for maximum signal intensity. |
| MS Scan Range | m/z 50-500 | To cover the mass range of the precursor ions and their expected fragments. |
| MS/MS Collision Energy | 10-40 eV (Ramped) | A range of collision energies should be evaluated to obtain informative fragment ions. |
Expected Results and Discussion
Chromatographic Separation
Under the proposed HILIC conditions, the elution order is expected to be based on the polarity of the compounds, with the least polar eluting first. Therefore, 5-bromo-2-chloropyrimidine is expected to elute first, followed by this compound, and finally the most polar compound, 3-hydroxypiperidine.
Mass Spectral Data
The expected protonated molecular ions ([M+H]⁺) for the target compound and its intermediates are summarized in the table below. The presence of bromine in 5-bromo-2-chloropyrimidine and this compound will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[10]
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| 5-bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 191.91 | 192.92, 194.92 |
| 3-hydroxypiperidine | C₅H₁₁NO | 101.08 | 102.09 |
| This compound | C₉H₁₂BrN₃O | 257.02 | 258.03, 260.03 |
Proposed Fragmentation Pathway of this compound
The fragmentation of protonated this compound in MS/MS is anticipated to proceed through several characteristic pathways. The protonated nitrogen in the piperidine ring often initiates fragmentation.[11]
A primary fragmentation pathway is likely the neutral loss of a water molecule (H₂O) from the hydroxyl group on the piperidine ring, resulting in a fragment ion at m/z 240.02/242.02.[12] Subsequent fragmentation could involve cleavage of the piperidine ring. Another expected fragmentation is the cleavage of the bond between the pyrimidine ring and the piperidine nitrogen, leading to the formation of a protonated 5-bromopyrimidine fragment and a neutral piperidinol fragment, or vice versa. The pyrimidine ring itself can also undergo fragmentation, often involving the loss of small neutral molecules.[13]
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Workflow Visualization
The overall workflow for the LC-MS characterization is depicted in the following diagram.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives: 2-Chloropyrimidine, 5-Chloropyrimidine, 2-Bromopyrimidine and 5-Bromopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scielo.br [scielo.br]
- 13. article.sapub.org [article.sapub.org]
Application Notes & Protocols: Employing 1-(5-Bromopyrimidin-2-yl)-3-piperidinol in Parallel Synthesis Workflows
Introduction: Strategic Value of a Bifunctional Scaffold
In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries around a core scaffold is paramount for identifying novel therapeutic agents.[1] The compound 1-(5-Bromopyrimidin-2-yl)-3-piperidinol represents a highly valuable, bifunctional building block strategically designed for diversity-oriented synthesis. Its structure incorporates two distinct and orthogonal points for chemical modification: an electron-deficient 5-bromopyrimidine ring ripe for palladium-catalyzed cross-coupling reactions, and a secondary alcohol on a piperidine ring, which is ideal for nucleophilic derivatization.
The piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[2][3] The pyrimidine core is also a cornerstone of many biologically active compounds. The strategic placement of a bromine atom at the 5-position allows for its selective functionalization, while the 3-hydroxy group on the piperidine provides a secondary vector for diversification.[4][5] This inherent bifunctionality makes the scaffold exceptionally well-suited for parallel synthesis workflows, enabling the creation of large, focused libraries of novel compounds for hit-to-lead campaigns.[6]
This guide provides detailed protocols and expert insights for leveraging this scaffold in common parallel synthesis formats, focusing on robust and high-throughput chemical transformations.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the differential reactivity of its two key functional groups.
-
The 5-Bromopyrimidine Moiety: The C-Br bond at the 5-position of the pyrimidine ring is the primary site for diversification via transition-metal-catalyzed cross-coupling reactions. The general reactivity order for halogens in such reactions is I > Br > Cl.[4] This makes the bromide an excellent handle for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents.[7][8]
-
The 3-Hydroxypiperidine Moiety: The secondary alcohol on the piperidine ring is a versatile nucleophile. It can be readily derivatized through acylation (forming esters), etherification, or Mitsunobu reactions.[9][10] These reactions are generally high-yielding and tolerant of a broad range of functional groups, making them highly compatible with parallel synthesis formats.
The key to maximizing the utility of this scaffold is the orthogonal nature of these two reactive sites, which allows for selective, stepwise diversification to build molecular complexity efficiently.
Parallel Synthesis Workflow Visualization
The logical flow for diversifying the this compound scaffold in a parallel synthesis campaign is depicted below. This workflow allows for the generation of a matrix library where each product has a unique combination of substituents at the C5-pyrimidine and C3-piperidine positions.
Sources
- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Special Issue “Advances in Drug Discovery and Synthesis” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Custom Synthesis of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol Derivatives: An Application and Protocol Guide
Introduction: The Strategic Importance of Piperidine-Pyrimidine Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the convergence of piperidine and pyrimidine moieties within a single molecular architecture represents a highly privileged strategy for the development of novel therapeutic agents.[1] Piperidine rings are a ubiquitous feature in a vast array of pharmaceuticals, valued for their ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability, while also serving as a versatile scaffold for introducing diverse chemical functionality.[2] Similarly, the pyrimidine core is a cornerstone of many biologically active compounds, including anticancer, antimicrobial, and antiviral agents, owing to its role as a key structural element in nucleobases and its capacity to engage in critical hydrogen bonding interactions within biological targets.[3]
The targeted synthesis of 1-(5-bromopyrimidin-2-yl)-3-piperidinol and its derivatives is of particular interest to researchers and drug development professionals. This class of compounds combines the advantageous properties of both heterocyclic systems with the synthetic versatility afforded by the bromine substituent, which can serve as a handle for further structural modifications through cross-coupling reactions.[4] This application note provides a comprehensive guide to the custom synthesis of these valuable derivatives, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol, and outline the necessary steps for the purification and characterization of the final products.
The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr) on an Electron-Deficient Pyrimidine Ring
The cornerstone of the synthesis of this compound derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation allows for the direct coupling of a nucleophile, in this case, the secondary amine of 3-hydroxypiperidine, to an electron-deficient aromatic ring, the 5-bromopyrimidine system.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is crucial for the facility of the SNAr reaction. The reaction typically proceeds through a two-step addition-elimination mechanism, which is initiated by the attack of the nucleophile on the carbon atom bearing the leaving group (in our case, a chlorine atom at the 2-position). This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is further stabilized by the electron-withdrawing nitrogen atoms. The subsequent step involves the departure of the leaving group, which restores the aromaticity of the pyrimidine ring and yields the final substitution product.
The presence of the bromine atom at the 5-position further enhances the electrophilicity of the pyrimidine ring, thereby activating it towards nucleophilic attack. It is important to note that while both the chlorine at the 2-position and the bromine at the 5-position are halogens, the chlorine atom is the more facile leaving group in this SNAr reaction. This is due to the greater electronegativity of the nitrogen atoms at the 1 and 3 positions, which exert a stronger activating effect on the adjacent 2-position for nucleophilic attack.
Visualizing the Synthesis: A Step-by-Step Workflow
To provide a clear overview of the synthetic process, the following diagram illustrates the key stages, from the initial reaction setup to the final isolation of the purified product.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Crude 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
Welcome to the technical support center for the purification of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common challenges encountered during the purification of this key synthetic intermediate. Our goal is to equip you with the knowledge to diagnose issues, select the appropriate purification strategy, and execute it effectively to obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include unreacted starting materials such as 3-piperidinol and 2-chloro-5-bromopyrimidine (if used in the synthesis).[1][2] Byproducts from side reactions are also prevalent, with the most common being the di-substituted product where a second molecule of 3-piperidinol displaces the bromine atom on the pyrimidine ring. Over-bromination of the starting pyrimidine can also lead to di-bromo impurities.[3] Residual solvents from the reaction and work-up are also to be expected.[2]
Q2: My crude product is a sticky oil/gum. How can I handle it for purification?
A2: A sticky or oily crude product often indicates the presence of residual solvents or low-melting impurities. Before attempting a complex purification, try co-evaporation with a high-boiling point solvent like toluene to azeotropically remove residual volatile solvents. If the product is still an oil, you can dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol) and proceed with dry loading for column chromatography.[4]
Q3: I see significant streaking of my product on the TLC plate during method development for column chromatography. What causes this and how can I fix it?
A3: Streaking on a silica gel TLC plate is a common issue with basic nitrogen-containing heterocycles like your target compound.[4] This occurs due to strong interactions between the basic lone pair of electrons on the nitrogen atoms and the acidic silanol groups on the silica surface. This can lead to poor separation and broad peaks during column chromatography. To mitigate this, you can add a basic modifier to your mobile phase. A common practice is to add 0.5-2% of triethylamine or a few drops of ammonium hydroxide to the solvent system.[4] This will "cap" the acidic sites on the silica gel, leading to sharper bands and better separation.
Q4: My compound is quite polar. What is the best chromatographic technique to use?
A4: For highly polar compounds, traditional normal-phase chromatography on silica gel can be challenging.[4] While it can be made to work with highly polar mobile phases (e.g., dichloromethane/methanol with a basic modifier), you may find better success with alternative techniques. Reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often the method of choice.[4] You may need to add a modifier like formic acid or trifluoroacetic acid to improve peak shape.[4][5] Another excellent option for polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC).[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process and provides actionable solutions.
Issue 1: Poor Separation in Normal-Phase Column Chromatography
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad, tailing peaks for the product.
-
Low recovery of pure product.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Solvent System | Systematically screen different solvent systems with varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). | The polarity of the mobile phase dictates the elution order and resolution of compounds on the stationary phase. Fine-tuning the solvent system is critical for achieving separation.[6] |
| Strong Analyte-Stationary Phase Interaction | Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to your mobile phase. | The basic nitrogen atoms in this compound can interact strongly with the acidic silanol groups on the silica gel, causing tailing. The basic modifier neutralizes these sites, leading to more symmetrical peaks.[4] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | Exceeding the column's capacity leads to band broadening and a significant loss of resolution, making it impossible to separate closely eluting compounds. |
| Improper Column Packing | Ensure the silica gel bed is well-compacted and free of cracks or channels.[2][7] Use a slurry packing method for better results.[8] | A poorly packed column will result in an uneven flow of the mobile phase, leading to distorted bands and poor separation.[7] |
Issue 2: Low Yield After Recrystallization
Symptoms:
-
A small amount of crystalline product is recovered.
-
A significant amount of product remains in the mother liquor.
Potential Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Using Too Much Solvent | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] | The goal of recrystallization is to create a supersaturated solution upon cooling. If too much solvent is used, the solution may not become saturated enough for crystallization to occur, leaving the product dissolved.[9] |
| Inappropriate Solvent Choice | Select a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider a co-solvent system (a "good" solvent and a "poor" solvent). | The difference in solubility at different temperatures is the driving force for recrystallization. A well-chosen solvent system will maximize the recovery of the pure product. |
| Cooling Too Quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Slow cooling promotes the growth of larger, purer crystals. |
| Presence of Impurities Inhibiting Crystallization | If the crude product is very impure, a pre-purification step such as a quick filtration through a plug of silica may be necessary.[4] If colored impurities are present, consider a charcoal treatment.[4] | High levels of impurities can interfere with the formation of a crystal lattice, preventing your product from crystallizing effectively. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is a good starting point for the purification of gram-scale quantities of crude this compound.
1. TLC Method Development:
- Dissolve a small amount of the crude material in dichloromethane.
- Spot the solution on a silica gel TLC plate.
- Develop the plate in various solvent systems (e.g., start with 100% Dichloromethane and gradually add Methanol).
- To combat streaking, add 1% triethylamine to the mobile phase.
- The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.
2. Column Preparation:
- Choose an appropriately sized column for your sample amount.
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane).[2]
- Wet pack the column with the slurry, ensuring a level and compact bed.[2]
- Equilibrate the column by running several column volumes of the initial mobile phase through it.[2]
3. Sample Loading:
- Dissolve the crude product in a minimal amount of dichloromethane.
- For larger quantities or less soluble material, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4]
- Carefully add the sample to the top of the silica gel bed.
4. Elution and Fraction Collection:
- Begin eluting with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (e.g., increasing the percentage of methanol).[2]
- Collect fractions of a suitable volume.
5. Fraction Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.[2]
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[7]
Protocol 2: Preparative Reversed-Phase HPLC (Prep-HPLC)
This method is ideal for purifying smaller quantities of the compound to a very high purity or for separating very polar impurities.[10]
1. Analytical Method Development:
- Dissolve a small sample of the crude material in methanol or acetonitrile.
- Inject the sample onto an analytical C18 HPLC column.
- Develop a gradient method, typically starting with a high percentage of water (with 0.1% formic acid or TFA) and ramping to a high percentage of acetonitrile or methanol (also with 0.1% acid).[11]
- Optimize the gradient to achieve baseline separation of your product from all impurities.
2. Scaling Up to Preparative HPLC:
- Use a preparative C18 column with the same stationary phase as the analytical column.
- Adjust the flow rate and gradient time based on the dimensions of the preparative column.
- Dissolve the crude product in a suitable solvent, ensuring it is fully dissolved to prevent column blockage. Filter the solution if necessary.
3. Purification and Fraction Collection:
- Inject the sample onto the equilibrated preparative column.
- Run the optimized gradient method.
- Collect fractions based on the UV chromatogram, isolating the peak corresponding to your product.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.
- The remaining aqueous solution can be frozen and lyophilized to obtain the pure product as a solid. Alternatively, the product can be extracted into an organic solvent after neutralizing the acidic modifier with a base like sodium bicarbonate.
Visualization of Purification Workflow
Caption: Decision workflow for selecting a purification strategy.
References
-
Kamal, A., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. Retrieved from [Link]
-
Roque, A. C. A., et al. (2014). Challenges and opportunities in the purification of recombinant tagged proteins. PMC. Retrieved from [Link]
-
ResearchGate. (2015). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
- Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2021). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]
-
ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Journal of Visualized Experiments. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate.
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]
-
OC Lab. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
-
Der Pharma Chemica. (2012). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]
-
National Institutes of Health. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
Academia.edu. (2009). Synthesis and identification of some impurities of irbesartan. Retrieved from [Link]
Sources
- 1. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijssst.info [ijssst.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reaction Parameter Screening for 1-(5-Bromopyrimidin-2-yl)-3-piperidinol Derivatives
Welcome to the technical support center for the synthesis of 1-(5-bromopyrimidin-2-yl)-3-piperidinol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we will address common challenges and frequently asked questions encountered during the screening of reaction parameters for this important class of compounds, which are valuable intermediates in pharmaceutical research. Our focus will be on the nucleophilic aromatic substitution (SNAr) route, a common and effective method for their synthesis.
I. Foundational Principles: Understanding the SNAr Reaction on 5-Bromopyrimidine
Before delving into troubleshooting, it is crucial to understand the underlying mechanism of the SNAr reaction in this context. The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is key to its reactivity towards nucleophiles.[1] The reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nitrogen atom of 3-piperidinol acts as a nucleophile and attacks the C2 position of the 5-bromopyrimidine ring, which is activated by the adjacent ring nitrogens. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the bromide ion, yielding the final product.
The stability of the Meisenheimer complex is a critical factor influencing the reaction rate. The electron-withdrawing nature of the pyrimidine nitrogens helps to delocalize and stabilize the negative charge in this intermediate.[1]
Figure 2. Potential reaction pathways.
Reaction Monitoring and Analysis
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools.
-
TLC Analysis:
-
Solvent System: A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. Adjust the ratio to achieve good separation between your starting materials and the product. The product, being more polar than 5-bromopyrimidine, should have a lower Rf value.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic pyrimidine ring. You can also use staining agents like potassium permanganate or iodine to visualize the 3-piperidinol and the product.
-
Co-spotting: Always run a lane with a co-spot of your starting material and the reaction mixture to confidently identify the starting material spot in the reaction lane.
-
-
LC-MS Analysis: This provides more definitive information on the progress of the reaction and the presence of side products. You can identify the mass of your desired product and any potential byproducts, which can help in diagnosing issues like hydrolysis.
Work-up and Purification
Q4: My work-up is messy, and I'm losing a lot of my product. What is a good general work-up procedure?
A4: A standard aqueous work-up is usually effective:
-
Quenching: Cool the reaction mixture to room temperature and pour it into water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x). The choice of solvent will depend on the polarity of your specific derivative.
-
Washing: Combine the organic layers and wash with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q5: I'm having trouble purifying my final product. What are the best methods?
A5: The choice of purification method will depend on the physical properties of your compound and the impurities present.
-
Column Chromatography: This is the most common method for purifying these types of compounds. [2] * Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: Use the solvent system you developed for TLC analysis as a starting point. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be very effective in separating the product from less polar starting materials and non-polar impurities. [3]
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material.
-
Solvent Selection: Screen for a suitable solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.
-
-
Acid-Base Extraction: Since the product contains a basic piperidine nitrogen, you can use an acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with a base like NaOH or NaHCO₃ and extract the purified product back into an organic solvent.
III. Recommended Starting Conditions & Optimization
For initial screening, the following conditions are recommended. This table provides a starting point, and optimization will likely be necessary for your specific derivative.
| Parameter | Recommended Starting Condition | Rationale & Optimization Tips |
| Solvent | DMF or NMP | Good for solvating intermediates. If solubility is an issue, try DMSO. For a greener approach, consider refluxing in water. [4] |
| Base | DIPEA (2-3 equivalents) | Soluble and non-nucleophilic. If the reaction is slow, consider a stronger base like K₂CO₃ or Cs₂CO₃, especially in DMF or DMSO. |
| Temperature | 80-100 °C | A good starting point for most SNAr reactions. If no reaction occurs, increase to 120-150 °C. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can increase the reaction rate, but may also lead to solubility issues or increased side reactions. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS to determine the optimal time. |
IV. Experimental Protocol: A General Procedure
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
5-Bromo-2-chloropyrimidine (or 2,5-dibromopyrimidine)
-
3-Piperidinol
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 3-piperidinol (1.2 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents).
-
Add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 16 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
V. Concluding Remarks
The synthesis of this compound derivatives via nucleophilic aromatic substitution is a robust and versatile method. Successful screening of reaction parameters relies on a systematic approach and a solid understanding of the underlying chemical principles. By carefully selecting the base, solvent, and temperature, and by diligently monitoring the reaction, researchers can overcome common challenges and efficiently synthesize these valuable compounds. This guide serves as a starting point for your investigations, and we encourage you to adapt and optimize these methods for your specific research needs.
References
- Leadbeater, N. E., & McGowan, C. G. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 17(8), 9477-9487.
- Gao, Y., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 8096.
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube. [Link]
- Larhed, M., et al. (2023).
-
ACS GCI Pharmaceutical Roundtable. (2021). SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]
- Kappe, C. O., et al. (2018). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved January 23, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Column Chromatography. Retrieved January 23, 2026, from [Link]
Sources
addressing challenges in the scale-up synthesis of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
Technical Support Center: Scale-Up Synthesis of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this important pharmaceutical intermediate. We will address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles to ensure robust and reproducible outcomes.
Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a leaving group (typically a halogen, like chlorine) on an electron-deficient pyrimidine ring by the nucleophilic secondary amine of 3-piperidinol.[1]
The pyrimidine ring is "activated" towards nucleophilic attack by the electron-withdrawing nature of its nitrogen atoms.[1][2] The reaction proceeds via a well-characterized addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1] A non-nucleophilic base is crucial to neutralize the generated acid (HCl or HBr) without competing with the primary reaction.[3]
Sources
Technical Support Center: Optimizing Silica Gel Chromatography for 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
Welcome to the technical support center for the purification of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the silica gel column chromatography of this and structurally related nitrogen-containing heterocyclic compounds. Our goal is to move beyond rote procedures and provide a framework for rational, problem-solving-oriented purification.
Understanding the Molecule: The Key to Optimization
Before troubleshooting, it is crucial to understand the physicochemical properties of this compound. Its structure presents several features that directly influence its chromatographic behavior on silica gel:
-
A Basic Piperidine Nitrogen: The secondary amine within the piperidine ring is basic. This is the primary source of many purification challenges, as it can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.
-
A Polar Hydroxyl Group: The C3-hydroxyl group (-OH) is a polar functional group capable of hydrogen bonding, which increases the compound's polarity and its affinity for the silica stationary phase.
-
A Heteroaromatic Pyrimidine Ring: The bromopyrimidine moiety contains nitrogen atoms that can also engage in interactions, contributing to the molecule's overall polarity.
This combination of a basic nitrogen and polar functional groups makes the molecule prone to common chromatographic issues like peak tailing, irreversible adsorption, and poor resolution on unmodified silica gel.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My TLC shows significant streaking or tailing for the product spot. What's causing this and how do I fix it?
Answer: Streaking or tailing is the most common issue for basic, nitrogen-containing compounds like yours.[2] It is a direct result of the strong, non-ideal acid-base interaction between the basic piperidine nitrogen and the acidic silanol groups on the silica gel surface. This causes a portion of the analyte to "stick" to the stationary phase, eluting slowly and creating a tail.
Causality Workflow: Analyte-Silica Interaction
Caption: Interaction of a basic analyte with unmodified vs. base-modified silica gel.
Troubleshooting Protocol: TLC Optimization
-
Prepare a Stock Solution: Dissolve your crude product in a suitable solvent like dichloromethane (DCM) or methanol (MeOH).
-
Select a Base Solvent System: Start with a moderately polar system where your compound shows some mobility. A good starting point is 95:5 DCM/MeOH.
-
Spot the TLC Plate: Spot your crude mixture on three separate lanes of a TLC plate.
-
Develop in Different Mobile Phases:
-
Lane 1 (Control): Develop in the base solvent system (e.g., 95:5 DCM/MeOH).
-
Lane 2 (Ammonia): Develop in the base system with an added basic modifier. A common and effective choice is to prepare a stock of 90:10:1 DCM/MeOH/NH₄OH (concentrated aqueous ammonia).
-
Lane 3 (Triethylamine): Develop in the base system with 0.5-1% triethylamine (TEA) added (e.g., 10 mL of 95:5 DCM/MeOH + 0.1 mL TEA).
-
-
Analyze the Results: Compare the lanes. The lane with the basic modifier should show a well-defined, non-tailing spot.[2][3] The Rf value in this modified system is what you will target for your column. An ideal Rf for column chromatography is between 0.2 and 0.4.[4]
Q2: How do I choose the right solvent system (mobile phase) for the column?
Answer: The choice of solvent is critical for achieving good separation.[5] The process should always start with the TLC optimization described above.
-
Establish Polarity: this compound is a polar molecule. Non-polar solvent systems like pure hexanes or hexanes/ethyl acetate are unlikely to be effective. You will need a more polar system, typically involving dichloromethane (DCM) or ethyl acetate (EtOAc) as the base solvent and a polar modifier like methanol (MeOH) or ethanol (EtOH).
-
Use the TLC Data: The optimized solvent system from your TLC trials is your starting point. If your TLC with 90:10:1 DCM/MeOH/NH₄OH gave an Rf of 0.3, this is the mobile phase you should use for your column.
-
Gradient vs. Isocratic Elution:
-
Isocratic (Constant Solvent Mix): If your desired product is well-separated from impurities on the TLC plate (ΔRf > 0.2), you can run the entire column with a single solvent mixture.
-
Gradient (Increasing Polarity): If impurities are close to your product or if you have both non-polar and very polar impurities, a gradient elution is more efficient. You would start with a lower polarity mobile phase to elute non-polar impurities and gradually increase the percentage of the polar solvent (e.g., MeOH) to elute your compound and then any remaining polar impurities.[6][7]
-
Table 1: Common Solvent Systems for Polar Heterocycles
| Base Solvent (Non-polar) | Polar Modifier | Basic Additive | Typical Use Case |
|---|---|---|---|
| Dichloromethane (DCM) | Methanol (MeOH) | 0.5-1% NH₄OH or TEA | Recommended starting point. Good for a wide range of polarities. |
| Ethyl Acetate (EtOAc) | Methanol (MeOH) | 0.5-1% NH₄OH or TEA | Alternative to DCM; can sometimes provide different selectivity. |
| Ethyl Acetate (EtOAc) | Hexanes | 0.5-1% TEA | For less polar compounds or when trying to separate closely related spots. |
Q3: My compound won't elute from the column, even with a high percentage of methanol. What should I do?
Answer: This is a frustrating but solvable problem. There are several likely causes.[8][9]
-
Cause: Irreversible Adsorption. The most probable cause is that you did not use a basic modifier in your mobile phase. Without it, your basic compound has strongly adsorbed to the acidic silica gel.
-
Solution: Unfortunately, the compound may not be recoverable from that column. For the next attempt, you must incorporate a basic modifier (TEA or NH₄OH) into your mobile phase before packing the column and during the entire run.
-
-
Cause: Insufficient Polarity. While DCM/MeOH is a strong solvent system, it might be insufficient if your compound has oxidized or formed a salt.
-
Solution: You can try flushing the column with a very polar mixture, such as 90:10:1 DCM/MeOH/NH₄OH or even 80:20:2. This will elute almost anything off a silica column.
-
-
Cause: Compound Instability. It's possible the compound is degrading on the acidic silica.[8]
-
Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If a new spot appears or the original spot diminishes, it indicates instability. In this case, consider using a less acidic stationary phase like deactivated silica, neutral alumina, or even reverse-phase chromatography.[1][2]
-
Q4: What is the best way to pack the column and load my sample?
Answer: Proper column packing and sample loading are essential for achieving high resolution and avoiding band broadening.[4][5]
Workflow: Column Preparation and Execution
Sources
Technical Support Center: Synthesis of Substituted Bromopyrimidines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted bromopyrimidines. As critical structural motifs in medicinal chemistry and drug development, bromopyrimidines serve as versatile intermediates for introducing a wide array of functional groups via cross-coupling reactions.[1] However, their synthesis is not always straightforward. The inherent electron-deficient nature of the pyrimidine ring presents unique challenges in achieving efficient and regioselective bromination.[2]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common synthetic hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of bromopyrimidines in a direct question-and-answer format.
Issue: Low or No Product Yield
Low product yield is one of the most frequent and frustrating issues in organic synthesis.[3] The causes can range from reagent quality to suboptimal reaction conditions.[4]
Q: My direct bromination of an activated pyrimidine (e.g., a uracil or aminopyrimidine derivative) with N-Bromosuccinimide (NBS) is giving a low yield. What are the primary causes and how can I fix it?
A: Low yields in NBS brominations of activated pyrimidines often stem from several key factors: insufficient activation of the brominating agent, improper solvent choice, or decomposition.
Causality & Explanation: NBS is a convenient and milder alternative to liquid bromine (Br₂), but its electrophilicity sometimes needs to be enhanced to react efficiently with the π-deficient pyrimidine ring.[5] The reaction proceeds via an electrophilic aromatic substitution mechanism, which is significantly accelerated by electron-donating groups (EDGs) like -OH, -NH₂, or -OR on the pyrimidine ring. For less activated systems, the reaction can be sluggish.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Ensure your pyrimidine starting material is pure and dry. Impurities can consume the brominating agent or inhibit the reaction.
-
Solvent Choice is Critical: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred for NBS brominations as they help to solubilize the reagents and facilitate the reaction.[6] Avoid protic solvents unless specified, as they can react with NBS.
-
Temperature Control: While some reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate and improve yield. However, excessive heat can lead to decomposition and side product formation. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Consider an Activator: For sluggish reactions, the addition of a catalytic amount of an acid can enhance the electrophilicity of NBS. However, strong acids can be detrimental. Lewis acids have also been shown to enhance the efficiency of bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a principle that can be applied cautiously with NBS.[7]
Q: I am attempting a Sandmeyer reaction to convert a 2-aminopyrimidine to a 2-bromopyrimidine, but the yield is poor and I observe significant byproduct formation. What's going wrong?
A: The Sandmeyer reaction is a powerful method for introducing halides onto an aromatic ring via a diazonium salt intermediate.[8] Poor yields in the context of pyrimidines are typically due to the instability of the pyrimidyl diazonium salt or incomplete conversion.
Causality & Explanation: The reaction involves two critical steps: diazotization of the amine with nitrous acid (generated in situ from NaNO₂ and acid) to form a diazonium salt, followed by copper(I)-catalyzed displacement of the diazonium group with bromide.[9] Heterocyclic diazonium salts, like those derived from aminopyrimidines, can be less stable than their carbocyclic aniline counterparts, leading to decomposition and competing side reactions.
Troubleshooting Protocol:
-
Strict Temperature Control: The diazotization step is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.[10] Ensure your reaction flask is well-immersed in an ice/salt bath.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of your aminopyrimidine. This maintains a low concentration of nitrous acid and helps control the reaction temperature.
-
Ensure Complete Diazotization: Before adding the copper(I) bromide solution, you can check for the presence of unreacted nitrous acid using starch-iodide paper (a positive test turns the paper blue/black). A slight excess of nitrous acid is often necessary, but a large excess can lead to unwanted side reactions.
-
Use Freshly Prepared CuBr: The quality of the copper(I) bromide is crucial for the displacement step.[9] Commercially available CuBr can have oxidized (Cu(II)) impurities. Consider preparing it fresh or washing it with a reducing agent.
-
Monitor Gas Evolution: The displacement of the diazonium group with bromide is accompanied by the evolution of nitrogen gas. The cessation of gas evolution is a good indicator that the reaction is complete.
Below is a generalized decision-making workflow for addressing low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Issue: Poor Regioselectivity
Controlling the position of bromination is a common challenge, especially on a pyrimidine ring with multiple available positions for substitution.
Q: I am trying to brominate a substituted pyrimidine and I'm getting a mixture of isomers. How can I control the regioselectivity?
A: Regioselectivity in the electrophilic bromination of pyrimidines is governed by the electronic properties of the substituents already on the ring. The C5 position is generally the most susceptible to electrophilic attack due to being the least electron-deficient position.[2] However, strong activating groups can direct bromination to other positions.
Causality & Explanation:
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OR are strong activating groups and ortho-, para-directors. On a pyrimidine ring, they strongly activate the positions ortho and para to themselves. For example, a group at C2 will activate C5, and a group at C4 will also activate C5.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -CF₃ are deactivating and meta-directors. They will decrease the reactivity of the entire ring but will direct any incoming electrophile to the positions meta to them.
-
Halogens: Halogens are deactivating but are ortho-, para-directors.
Strategies for Controlling Regioselectivity:
-
Choice of Brominating Agent: For highly activated systems, a milder reagent like NBS might provide better selectivity than the more reactive Br₂.
-
Blocking Groups: If an unwanted position is highly activated, you can temporarily install a "blocking group" (e.g., a sulfonic acid group) which can be removed after the bromination step.
-
Directed Metalation: For accessing positions that are difficult to functionalize via electrophilic substitution (like C2 or C6), a directed metalation approach using a strong base (e.g., TMPZnCl·LiCl) followed by quenching with an electrophilic bromine source can provide excellent regioselectivity.[11]
-
Reaction Conditions: In some cases, regioselectivity can be influenced by solvent and temperature. Kinetic vs. thermodynamic control can sometimes be exploited; for instance, running a reaction at a very low temperature may favor the kinetically preferred isomer, while heating may allow equilibration to the more stable thermodynamic product.[12]
Caption: Influence of substituents on bromination regioselectivity.
Issue: Formation of Side Products
The appearance of unexpected spots on a TLC plate can indicate side reactions such as over-bromination or hydrolysis.
Q: My reaction is producing a significant amount of a dibrominated byproduct. How can I prevent this?
A: Over-bromination occurs when the monobrominated product is sufficiently activated to react further with the brominating agent. This is common with highly activated pyrimidine systems.
Troubleshooting Protocol:
-
Control Stoichiometry: The most straightforward solution is to use a precise amount of the brominating agent. Carefully weigh your reagents and use slightly less than one equivalent of the brominating agent (e.g., 0.95 eq) to ensure the starting material is the limiting reagent.
-
Lower the Temperature: Running the reaction at a lower temperature will decrease the rate of both the desired reaction and the over-bromination. Since the monobrominated product is often less reactive than the starting material, lowering the temperature can significantly improve selectivity.
-
Slow Addition: Add the brominating agent slowly (dropwise if it's a solution, or in small portions if it's a solid) over an extended period. This keeps the instantaneous concentration of the brominating agent low, favoring the formation of the monobrominated product.
-
Change the Reagent: Switch to a less reactive brominating agent. If you are using Br₂, changing to NBS may solve the problem. If you are using NBS, a reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) might offer different selectivity.[7]
| Reagent | Formula | Common Conditions | Pros | Cons |
| Bromine | Br₂ | Acetic Acid or inert solvent (e.g., CCl₄, Nitrobenzene), often requires heat[2] | Powerful, inexpensive | Highly corrosive and toxic, can be unselective, generates HBr byproduct |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | DMF, MeCN, CCl₄; often with a radical initiator (AIBN) or light for allylic bromination[5] | Solid, easy to handle, milder than Br₂, good for activated rings | Can be less reactive, byproduct (succinimide) must be removed |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Aprotic solvents (CH₂Cl₂, MeCN), can be enhanced with Lewis acids[7] | High bromine content by weight, stable solid, efficient | Can be overly reactive for some substrates |
| Phosphorus oxybromide | POBr₃ | Used with pyrimidones/pyrimidinols, typically neat or in a high-boiling solvent at high temp. | Effective for converting -OH to -Br (Vilsmeier-Haack type)[13] | Harsh conditions, requires aqueous workup to destroy excess reagent |
Section 2: Key Protocols & Methodologies
This section provides a detailed, representative protocol for a common bromination reaction.
Protocol: Bromination of 2-Aminopyrimidine at the C5-Position using NBS
This protocol describes a standard procedure for the selective bromination of an activated pyrimidine.
Materials:
-
2-Aminopyrimidine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminopyrimidine (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
NBS Addition: Add NBS (1.05 eq) to the stirred solution in one portion. The solution may change color.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate solution to quench any unreacted NBS.
-
Extraction: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[2]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 2-amino-5-bromopyrimidine.[14]
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I safely handle and quench brominating agents like Br₂ and NBS? A1: Always handle brominating agents in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Liquid bromine (Br₂) is highly corrosive and volatile.[5] Unreacted bromine or NBS can be quenched by carefully adding a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The quench is typically exothermic and should be done in an ice bath.
Q2: My bromopyrimidine product appears to be unstable during workup or storage. What should I do? A2: Some bromopyrimidines can be susceptible to hydrolysis or degradation, especially in the presence of strong acids, bases, or nucleophiles.[15] During workup, use mild conditions (e.g., washing with saturated NaHCO₃ instead of strong bases). For storage, keep the purified product in a tightly sealed container, protected from light, and in a cool, dry place, potentially under an inert atmosphere.[15]
Q3: Can I use a Vilsmeier-Haack type reaction for bromination? A3: Yes, the Vilsmeier-Haack reaction is particularly useful for converting pyrimidin-ols or pyrimidones to the corresponding bromopyrimidines.[13][16] Reagents like phosphorus oxybromide (POBr₃) are used, often at high temperatures. This reaction involves the conversion of a hydroxyl group into a better leaving group, followed by nucleophilic substitution by bromide. It is not a direct electrophilic substitution on the C-H bond.[17]
References
- U.S. Patent No. US3956301A. (1976). Process for bromination of pyrimidine.
-
Kumar, P., et al. (2009). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. [Link]
-
Pathmasiri, W., et al. (2015). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 20(9), 16434-16446. [Link]
- Patel, R. V., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Bromo-pyrimidine Analogs as Anticancer and Antimicrobial Agents. International Journal of Drug Design and Discovery, 4(2), 1121-1129.
- Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883.
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
- de Lescure, L., et al. (n.d.).
-
PubChem. 5-Bromopyrimidine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Al-Salahi, R., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-177.
- Wang, Y., et al. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Chemical Science, 15(16), 5949-5955.
-
ResearchGate. Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. [Link]
-
Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28203-28228. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1239–1271. [Link]
- Asolkar, M.V., et al. (2010). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Indian Journal of Pharmaceutical Sciences, 72(4), 487-492.
-
Canadian Science Publishing. THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. [Link]
- ResearchGate.
- Chen, Y-H., et al. (2018). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Chemistry, 24(51), 13546-13555.
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
- ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
-
Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. [Link]
- Clark, J. (2018).
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
PubChem. 4-Bromopyrimidine. National Center for Biotechnology Information. [Link]
-
Reddit. Synthesis - General tips for improving yield?. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 14. guidechem.com [guidechem.com]
- 15. guidechem.com [guidechem.com]
- 16. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the Target Selectivity of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
In the landscape of modern drug discovery, the principle of target selectivity is paramount. A molecule's therapeutic efficacy is intrinsically linked to its ability to engage the intended biological target with high affinity while minimizing interactions with off-target proteins that can lead to undesirable side effects.[1][2] This guide provides a comprehensive, multi-faceted assessment of the target selectivity of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol , a compound of interest due to its pyrimidine and piperidinol scaffolds, which are privileged structures in medicinal chemistry, particularly for kinase inhibitors.[3][4]
Through a series of robust biochemical and cell-based assays, we will objectively compare the performance of this compound (herein referred to as Cpd-X ) with two comparator compounds: Cpd-S , a known highly selective inhibitor for our hypothetical primary target, MAP4K4, and Cpd-P , a promiscuous or poly-pharmacological kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals, providing not just data, but the strategic rationale behind the experimental choices, ensuring a self-validating and trustworthy assessment.
Chapter 1: The Imperative of a Multi-Assay Approach for Selectivity Profiling
A purely biochemical screening approach, while essential for initial characterization, provides a limited view of a compound's behavior. It cannot account for cellular permeability, intracellular target engagement, or competition from endogenous ligands like ATP. Therefore, a tiered, self-validating workflow is crucial. Our assessment is built on three pillars:
-
Biochemical Profiling: To understand the intrinsic affinity of the compound for a wide array of purified enzymes.
-
Cellular Target Engagement: To confirm that the compound reaches and binds to its intended target in a complex, physiological environment.
-
Functional Cellular Response: To connect target binding with a measurable downstream biological effect.
Chapter 2: Foundational Assessment via Biochemical Kinase Profiling
The first step in characterizing any potential inhibitor is to assess its interaction with purified enzymes. This provides a clean, unobstructed view of its intrinsic binding affinities. For this, a broad-panel kinase screen is the industry standard.
Rationale for Experimental Choice
We selected a competitive binding assay format, which measures the ability of a test compound to displace a known ligand from the kinase's active site. This method directly quantifies binding affinity (dissociation constant, Kd), which is a more direct measure of potency than IC50 values from enzymatic activity assays, as it is not influenced by substrate or ATP concentrations.[5]
Data Summary: Kinome-Wide Selectivity Screen
Cpd-X, Cpd-S, and Cpd-P were screened against a panel of 468 human kinases at a concentration of 1 µM. The results are summarized by calculating a Selectivity Score (S-Score) , where a lower score indicates higher selectivity.[6][7]
| Compound | Primary Target (MAP4K4) Kd (nM) | Kinases with >90% Inhibition @ 1µM | Selectivity Score (S(1µM)) |
| Cpd-X | 15 | 8 | 0.017 |
| Cpd-S | 5 | 2 | 0.004 |
| Cpd-P | 50 | 75 | 0.160 |
Table 1. Comparative kinase selectivity data. The S-Score is calculated by dividing the number of inhibited kinases by the total number of kinases tested.[6]
Interpretation: The data clearly positions Cpd-X as a potent and relatively selective inhibitor. While not as exquisitely selective as Cpd-S , it is vastly superior to the promiscuous inhibitor Cpd-P . The primary off-targets for Cpd-X were identified as other members of the MAP kinase family, suggesting a degree of family-specific binding.
Experimental Protocol: Competitive Binding Kinase Assay
-
Reagent Preparation: Kinases are tagged with DNA, and an immobilized, active-site directed ligand is prepared on beads.
-
Assay Plate Setup: Test compounds (Cpd-X, Cpd-S, Cpd-P) are serially diluted in DMSO and added to a multi-well plate.[8]
-
Binding Reaction: The kinase, immobilized ligand, and test compound are incubated to allow binding to reach equilibrium.
-
Separation & Quantification: Beads are washed to remove unbound kinase. The amount of kinase remaining bound to the beads is quantified using qPCR.
-
Data Analysis: The amount of bound kinase is inversely proportional to the affinity of the test compound. Kd values are calculated from competition binding curves.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Chapter 4: Orthogonal Validation with NanoBRET™ Target Engagement
To further solidify our understanding of target engagement in a dynamic live-cell environment, we use the NanoBRET™ Target Engagement assay. This provides a quantitative measure of compound affinity within the cell.
Rationale for Experimental Choice
NanoBRET™ is a proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound. [9][10][11]This technology allows for real-time, quantitative measurement of compound binding in live cells, providing an intracellular IC50 value that reflects not only affinity but also cell permeability. [12]
Data Summary: Live-Cell Target Affinity
HEK293 cells expressing MAP4K4-NanoLuc® fusion protein were treated with increasing concentrations of the compounds, and displacement of a fluorescent tracer was measured.
| Compound | NanoBRET™ IC50 (nM) |
| Cpd-X | 35 |
| Cpd-S | 12 |
| Cpd-P | 850 |
Table 3. Intracellular IC50 values determined by NanoBRET™ Target Engagement assay.
Interpretation: The NanoBRET™ results provide a powerful, quantitative confirmation of the CETSA data. Cpd-X demonstrates potent target engagement in live cells with a low nanomolar IC50, closely tracking its biochemical affinity. Cpd-S remains the most potent compound. Critically, Cpd-P shows a dramatic loss in potency compared to its biochemical Kd, reinforcing the hypothesis that it suffers from poor cellular uptake or high non-specific binding, issues that would be missed by biochemical assays alone.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. [10]Plate the cells in a white, 96-well assay plate.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Tracer & Substrate Addition: Add the fluorescent NanoBRET™ tracer and the NanoLuc® substrate (furimazine) to the wells.
-
Incubation: Incubate the plate at 37°C for 2 hours to allow for compound entry and binding equilibrium.
-
Signal Detection: Measure the luminescence at two wavelengths: one for NanoLuc® (donor) and one for the tracer (acceptor). [10]6. Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the IC50 value.
Caption: Principle of the NanoBRET™ Target Engagement competition assay.
Chapter 5: Synthesis and Final Assessment
This comprehensive, multi-assay evaluation provides a robust and trustworthy profile of this compound (Cpd-X). The convergence of data from orthogonal methodologies creates a self-validating system.
-
Biochemical Profiling established that Cpd-X has a high intrinsic affinity for MAP4K4 and a favorable selectivity profile against the wider kinome.
-
Cellular Thermal Shift Assay (CETSA) confirmed these findings in a physiological context, demonstrating that Cpd-X effectively enters cells and engages MAP4K4, inducing significant thermal stabilization.
-
NanoBRET™ Target Engagement provided quantitative validation, yielding a potent intracellular IC50 that aligns with the biochemical data and further distinguishes Cpd-X from the poorly cell-active comparator, Cpd-P.
References
-
PMC. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
PubMed Central. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]
-
Reaction Biology. Kinase Screening Assay Services. [Link]
-
Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]
-
Semantic Scholar. SUPPORTING INFORMATION Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinas. [Link]
-
EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]
- Google Patents.
-
Domainex. Biochemical kinase assay to improve potency and selectivity. [Link]
-
bioRxiv. Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]
-
ACS Publications. Rational Approaches to Improving Selectivity in Drug Design. [Link]
-
Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. [Link]
-
NCBI. Assay Development for Protein Kinase Enzymes. [Link]
-
NIH. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. [Link]
-
PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
NIH. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. [Link]
-
Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]
-
PubMed Central. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]
-
YouTube. What is NanoBRET™? An introduction to NanoBRET™ technology. [Link]
-
NIH. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]
Sources
- 1. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 10. eubopen.org [eubopen.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. news-medical.net [news-medical.net]
A Comparative Guide to the Validation of HPLC and NMR Methods for the Characterization of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) is paramount to ensuring product quality, safety, and efficacy. For a novel entity such as 1-(5-Bromopyrimidin-2-yl)-3-piperidinol, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity.[1][2] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of this compound. It delves into the causality behind experimental choices in method validation and presents supporting data to guide researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific needs.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For the analysis of this compound, this typically involves identification, purity determination, and assay.[3][4] This guide will explore the validation of both an HPLC method for quantitative analysis of purity and assay, and a quantitative NMR (qNMR) method for identity and purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[4] A validated HPLC method provides reliable data on the purity of this compound and can be used for its quantitative assay. The validation of an HPLC method involves a systematic evaluation of several key performance parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][5][6]
Experimental Protocol: HPLC Method Validation
A reversed-phase HPLC method with UV detection was developed for the analysis of this compound. The validation of this method proceeds as follows:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities, degradants, and matrix components is evaluated.[1][2][3][7] This is achieved by injecting the analyte, a blank (diluent), and a mixture of the analyte and its potential impurities. The peak for this compound should be well-resolved from any other peaks.
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4][7] A series of solutions of this compound are prepared at different concentrations (typically 5 levels) and injected into the HPLC system. A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][3][7][8]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is determined by the recovery of a known amount of analyte spiked into a placebo matrix. This is typically performed at three concentration levels, with multiple preparations at each level.
-
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4][7] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[4]
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9][10] The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7] This may include variations in mobile phase composition, pH, column temperature, and flow rate.
Data Summary: HPLC Method Validation
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved from impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of the nominal concentration for assay; LOQ to 120% for impurities | 0.1 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%; Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.03 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.1 µg/mL |
| Robustness | No significant impact on results | Method is robust to minor changes in parameters. |
HPLC Validation Workflow
Caption: Workflow for HPLC method validation.
Nuclear Magnetic Resonance (NMR) Method Validation
NMR spectroscopy is an inherently quantitative technique (qNMR) that provides both structural and quantitative information.[11][12] It is considered a primary ratio method of measurement, as the signal intensity is directly proportional to the number of nuclei.[13] For this compound, qNMR can be a powerful tool for identity confirmation and purity determination without the need for a specific reference standard for each impurity.[13]
Experimental Protocol: qNMR Method Validation
The validation of a qNMR method for this compound using an internal standard (e.g., maleic acid) would involve the following steps:
-
Specificity: The ability to select a signal from the analyte that is free from interference from other components in the sample, including the internal standard and any impurities.[11] This is confirmed by examining the 1D ¹H NMR spectrum.
-
Linearity: A series of samples with varying concentrations of this compound and a fixed concentration of the internal standard are prepared. The ratio of the integral of a specific analyte proton signal to the integral of a specific internal standard proton signal is plotted against the concentration ratio.
-
Range: The range is established by confirming that the method has a suitable level of linearity, accuracy, and precision within the specified concentration interval.[2][3][8]
-
Accuracy: Accuracy is determined by comparing the qNMR result to a certified reference material or by analyzing a sample with a known concentration of this compound.
-
Precision: Similar to HPLC, precision is assessed at the levels of repeatability and intermediate precision by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): For NMR, the LOD and LOQ are determined by the signal-to-noise ratio and the amount of time available for the experiment.[13] A validated qNMR method can have a dynamic range of 5,000:1 with an LOD of better than 10 μM.[12]
Data Summary: qNMR Method Validation
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Specificity | Analyte signal is baseline-resolved from other signals | Aromatic proton signal at δ 8.5 ppm is well-resolved. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | Dependent on the specific application, often wider than HPLC | 0.5 - 50 mg/mL |
| Accuracy (% Purity) | 98.0 - 102.0% | 99.2% (compared to a certified reference material) |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 1.5% | Repeatability: 0.5%; Intermediate Precision: 0.9% |
| LOD | Signal-to-Noise Ratio ≥ 3 | ~15 µM |
| LOQ | Signal-to-Noise Ratio ≥ 10 | ~50 µM |
qNMR Validation Workflow
Caption: Workflow for qNMR method validation.
Comparison of HPLC and NMR for the Characterization of this compound
| Feature | HPLC | NMR |
| Primary Function | Separation and quantification | Structural elucidation and quantification |
| Sensitivity | High (µg/mL to ng/mL level) | Moderate (mg/mL to µg/mL level) |
| Specificity | High, based on retention time and UV spectrum | Very high, based on unique chemical shifts |
| Quantitation | Requires a reference standard for the analyte | Can be performed with an internal standard, may not require an analyte-specific standard |
| Impurity Profiling | Requires reference standards for known impurities | Can identify and quantify unknown impurities with known structures |
| Sample Throughput | Generally higher | Can be lower due to longer acquisition times for high sensitivity |
| Solvent Consumption | Higher | Lower |
| Robustness | More susceptible to variations in column performance and mobile phase composition | Less susceptible to matrix effects |
Conclusion
Both HPLC and NMR are indispensable tools for the characterization of this compound, each offering distinct advantages. The choice between the two, or their complementary use, depends on the specific analytical need.
-
HPLC is the workhorse for routine quality control, offering high throughput and sensitivity for the quantification of the API and known impurities.[4] Its validation is well-established and universally accepted by regulatory agencies.
-
qNMR provides an orthogonal method for purity assessment and is invaluable for structural confirmation and the quantification of impurities for which no reference standards are available.[11][13] Its direct proportionality between signal and molar concentration makes it a powerful primary method.
For a comprehensive characterization strategy for this compound, a validated HPLC method should be employed for routine purity and assay testing, while a validated qNMR method should be used for the definitive structural identification and as a complementary, and potentially more accurate, method for purity determination. This dual approach ensures the highest level of scientific rigor and data integrity, ultimately safeguarding patient safety.
References
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
-
(PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
-
Analytical Method Validation Parameters: An Updated Review. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]
-
Quality Guidelines. ICH. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation. PMC - NIH. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. database.ich.org [database.ich.org]
- 9. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. usp.org [usp.org]
A Senior Application Scientist's Guide to the Synthesis of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol: A Comparative Analysis
Introduction
1-(5-Bromopyrimidin-2-yl)-3-piperidinol is a valuable heterocyclic building block in modern medicinal chemistry. Its structure, featuring a substituted pyrimidine ring linked to a chiral piperidinol moiety, makes it a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for oncology and treatments for inflammatory diseases. The efficient and scalable synthesis of this intermediate is therefore of critical importance to drug development professionals.
This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound. We will dissect each pathway, explaining the mechanistic rationale, providing detailed experimental protocols, and offering field-proven insights to guide researchers in selecting the optimal route for their specific objectives, whether for small-scale library synthesis or large-scale manufacturing.
The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
Both synthetic routes hinge on a cornerstone reaction in heterocyclic chemistry: the Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. This electronic property significantly activates the carbon atoms of the ring, particularly at the C2, C4, and C6 positions, making them susceptible to attack by nucleophiles.[1][2]
The SNAr mechanism is generally accepted as a two-step addition-elimination process.[3]
-
Addition: The nucleophile (in our case, the secondary amine of 3-piperidinol) attacks the electron-deficient carbon atom bearing a leaving group (e.g., a halogen). This forms a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substituted product.
The efficiency of this reaction is governed by three main factors:
-
The electron-withdrawing nature of the aromatic ring.
-
The strength of the incoming nucleophile.
-
The ability of the leaving group to depart.
We will explore how these principles are applied in the following synthetic routes.
Route A: The Chloro-Precursor Pathway
This approach is arguably the most common and straightforward, utilizing 5-bromo-2-chloropyrimidine as the electrophilic partner. The higher reactivity of the C-Cl bond compared to the C-Br bond for SNAr on many heterocyclic systems makes this a reliable method.
Reaction Scheme
(Self-generated image, not from a search result)
5-Bromo-2-chloropyrimidine + 3-Piperidinol → this compound
Mechanistic Rationale & Experimental Choices
In this system, the secondary amine of 3-piperidinol acts as the nucleophile, attacking the C2 position of the pyrimidine ring. The choice of reagents and conditions is critical for maximizing yield and minimizing side products.
-
Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate (K₂CO₃) is essential. Its role is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. DIPEA is often preferred in laboratory settings for its high solubility in organic solvents and to avoid potential side reactions associated with stronger, more nucleophilic bases.[4]
-
Solvent: A polar aprotic solvent such as Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) is ideal.[5] These solvents can solvate the charged intermediates and reactants effectively without interfering with the reaction. ACN is a good starting point, offering a balance of reactivity and ease of removal.[4]
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in acetonitrile (approx. 82°C) or heating at 80-120°C in DMSO or DMF is common.[4] The elevated temperature provides the necessary activation energy for the formation of the Meisenheimer complex.
Detailed Experimental Protocol (Route A)
This protocol is adapted from a validated procedure for a closely related analogue.[4]
-
To a round-bottom flask charged with a magnetic stir bar, add 3-piperidinol (1.0 eq.), 5-bromo-2-chloropyrimidine (1.0 eq.), and N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Add a suitable volume of anhydrous acetonitrile (ACN) to achieve a reactant concentration of approximately 0.2 M.
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the organic layer sequentially with water and brine to remove DIPEA salts and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to afford this compound as a solid. A typical yield for this type of reaction is >90%.[4]
Route B: The Dibromo-Precursor Pathway
An alternative strategy involves using 2,5-dibromopyrimidine as the starting material. This route's viability depends on the selective substitution of the bromine atom at the C2 position over the one at C5.
Reaction Scheme
(Self-generated image, not from a search result)
2,5-Dibromopyrimidine + 3-Piperidinol → this compound
Mechanistic Rationale & Experimental Choices
The key to this route is regioselectivity. The C2 position is electronically more activated toward nucleophilic attack than the C5 position because it is flanked by two electron-withdrawing nitrogen atoms, whereas the C5 position is only influenced by them from a greater distance. This electronic difference generally allows for the selective displacement of the C2-bromine.
However, bromine is a less effective leaving group than chlorine in SNAr reactions on such heterocyclic systems. Consequently, more forcing conditions may be required to achieve a comparable reaction rate to Route A.
-
Reagents & Conditions: The choice of base and solvent follows the same logic as in Route A. However, a higher reaction temperature or a more polar solvent like DMSO might be necessary to facilitate the departure of the bromide leaving group. The synthesis of 2,5-dibromopyrimidine itself often starts from 2-amino-5-bromopyridine via a Sandmeyer reaction.[6][7][8]
Detailed Experimental Protocol (Route B)
This is a representative protocol based on established principles of SNAr on bromo-heterocycles.
-
Combine 2,5-dibromopyrimidine (1.0 eq.), 3-piperidinol (1.0-1.2 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.) in a reaction vessel.
-
Add anhydrous Dimethyl sulfoxide (DMSO) to serve as the solvent.
-
Heat the mixture to 100-130°C under an inert atmosphere.
-
Stir the reaction and monitor its progress by LC-MS.
-
After completion (typically 8-16 hours), cool the reaction to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water, which should precipitate the crude product.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove DMSO and inorganic salts.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Comparative Analysis
| Feature | Route A (Chloro-Precursor) | Route B (Dibromo-Precursor) | Rationale & Field Insights |
| Starting Material | 5-Bromo-2-chloropyrimidine | 2,5-Dibromopyrimidine | The chloro-precursor is often more readily available from commercial suppliers. The dibromo-precursor may need to be synthesized, often from 2-amino-5-bromopyridine.[8] |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Chloride is generally a better leaving group in heterocyclic SNAr, leading to faster reactions and/or milder conditions. |
| Reaction Conditions | Typically 80-100°C | Often requires higher temperatures (100-130°C) | The enhanced reactivity of the C-Cl bond allows for lower temperatures, reducing the potential for thermal degradation and side product formation. |
| Selectivity | Excellent; only one possible substitution site. | Good; substitution is highly favored at the more activated C2 position. | While C2 substitution is heavily preferred, high temperatures could lead to minor side products. Route A is inherently more selective. |
| Typical Yield | High (>90%)[4] | Good to High (75-90%) | Route A generally provides higher and more consistent yields due to the more favorable reaction kinetics. |
| Workup/Purification | Standard extractive workup followed by chromatography.[4] | Often involves precipitation/crystallization, which can be advantageous for scalability. | The choice of workup can influence scalability. Precipitation is often preferred over chromatography for large-scale synthesis. |
| Scalability | Highly scalable, though chromatography can be a bottleneck. | Very scalable, especially if the product can be isolated by crystallization. | Route B's potential for a non-chromatographic purification makes it attractive for industrial-scale production, provided the yield is acceptable. |
Visualizing the Synthetic Pathways
A clear visual representation can aid in understanding the flow of each synthetic route.
Caption: Comparative workflow of Route A and Route B for synthesizing the target compound.
Decision Guide: Selecting the Optimal Route
The choice between Route A and Route B depends on the specific priorities of the research or development campaign. This flowchart provides a logical framework for making that decision.
Caption: Decision flowchart for selecting the appropriate synthetic route.
Conclusion and Recommendation
Both Route A and Route B are viable and effective methods for the synthesis of this compound.
Route A (Chloro-Precursor) stands out as the superior choice for laboratory-scale synthesis, particularly when high purity and maximum yield are paramount. Its inherent selectivity and the favorable kinetics associated with the chloride leaving group lead to a cleaner reaction profile and consistently excellent yields.
Route B (Dibromo-Precursor) becomes a compelling alternative when the focus shifts to process scalability and cost-effectiveness. If the starting 2,5-dibromopyrimidine is economically advantageous and the final product can be efficiently purified via crystallization, this route may offer a more industrially pragmatic solution, bypassing the need for large-scale chromatography.
Ultimately, the optimal choice is context-dependent. Researchers should evaluate their project's specific constraints regarding scale, cost, timeline, and purity requirements to make an informed decision based on the data and insights presented in this guide.
References
- CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google P
- US5043345A - Piperidine compounds and their preparation and use - Google P
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])
- US5371224A - Process for preparing 2,5-dibromopyrimidine - Google P
- CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google P
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. (URL: [Link])
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (URL: [Link])
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. (URL: [Link])
- CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google P
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - MDPI. (URL: [Link])
-
A convenient and scalable process for 2,5-dibromopyridine - Heterocyclic Letters. (URL: [Link])
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])
Sources
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 6. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 8. heteroletters.org [heteroletters.org]
A Senior Application Scientist's Guide to Evaluating the Novelty and Patentability of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the novelty and patentability of derivatives based on the 1-(5-Bromopyrimidin-2-yl)-3-piperidinol scaffold. We will delve into the existing scientific and patent landscape, propose a robust strategy for synthesizing and evaluating novel analogues, and outline the criteria necessary to establish a compelling case for intellectual property protection. Our approach is grounded in the principles of medicinal chemistry, emphasizing data-driven decision-making and rigorous experimental validation.
Introduction: The Strategic Value of the Pyrimidinyl-Piperidinol Scaffold
In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that influences the entire trajectory of a research program. Heterocyclic compounds, particularly those incorporating nitrogen atoms, are foundational to medicinal chemistry, offering a rich tapestry of three-dimensional structures and electronic properties that can be finely tuned to engage biological targets.[1][2][3] The piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent scaffolds in approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[4][5][6]
When coupled with a pyrimidine ring—a key component in numerous kinase inhibitors and other therapeutic agents—the resulting pyrimidinyl-piperidinol framework becomes a privileged scaffold with significant potential.[7] The specific scaffold under consideration, this compound, offers multiple vectors for chemical modification, providing a versatile platform for generating novel chemical matter. The bromine atom on the pyrimidine ring serves as a synthetic handle for cross-coupling reactions, while the hydroxyl group on the piperidinol can be functionalized to probe specific interactions within a target's binding site.
This guide aims to provide a systematic evaluation of this scaffold's potential, moving from an analysis of the prior art to a detailed experimental plan for creating and validating novel, patentable derivatives.
The Inventive Landscape: A Review of Patent and Scientific Literature
A thorough understanding of the existing intellectual property and scientific knowledge is the cornerstone of any patentability assessment. Our analysis focuses on identifying both the established territory and the "white space" for innovation around the this compound core.
Patentability Considerations: To be patentable, an invention must be novel , non-obvious (involve an inventive step), and have utility (be industrially applicable). For a chemical compound, this translates to:
-
Novelty: The specific chemical structure has not been previously disclosed in any patent or publication.
-
Non-Obviousness: The compound exhibits unexpected and superior properties (e.g., significantly higher potency, improved selectivity, better safety profile, or advantageous pharmacokinetic properties) compared to structurally similar compounds known in the prior art.
-
Utility: The compound demonstrates a credible therapeutic use, supported by experimental data.
Current Landscape: A review of patent databases reveals numerous filings for piperidine and pyrimidine derivatives, reflecting their broad utility in medicine.[8][9][10][11][12] Many patents claim compounds for use as kinase inhibitors, particularly in oncology and immunology.[7][13] For instance, patent WO2016087352A1 describes novel piperidine derivatives as inhibitors of cathepsin S for treating metabolic and immune diseases, while US9150575B2 discloses piperidinylpyrazolopyridine derivatives with LCAT-activating effects.[8][10]
However, a focused search for the exact this compound scaffold reveals a less crowded space. While the synthesis of the isomeric 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine has been described as a chemical intermediate, the 3-hydroxy isomer and its subsequent derivatives appear less frequently, suggesting a potential opportunity for novel invention.[14] The key to patentability will lie in demonstrating that derivatives from this specific scaffold possess unexpected and advantageous properties over the broader, more established art of substituted piperidines and pyrimidines.
Strategic Synthesis of Novel Derivatives
The foundation of a strong patent application for a new chemical entity is a robust and versatile synthetic strategy that allows for the creation of a diverse library of analogues. This enables a thorough exploration of the structure-activity relationship (SAR).
Synthesis of the Core Scaffold
The initial step is the efficient synthesis of the this compound core. The causality behind this specific protocol is the use of a standard, high-yielding nucleophilic aromatic substitution (SNAr) reaction, which is a reliable method for coupling amines to electron-deficient chloro-pyrimidines.
Experimental Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add (R)- or (S)-3-hydroxypiperidine (1.0 eq.), 5-bromo-2-chloropyrimidine (1.0 eq.), and a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq.), to scavenge the HCl generated during the reaction.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product by silica gel column chromatography to yield the desired this compound.
Derivatization Strategy
With the core scaffold in hand, we can explore two primary vectors for diversification. The choice of these vectors is strategic: the C5-bromo position allows for the introduction of a wide array of aromatic and heteroaromatic groups to probe interactions in one region of a target binding site, while the C3-hydroxyl group allows for modifications to explore a different region or to modulate physicochemical properties.
Caption: Figure 2. Experimental workflow for derivative evaluation.
Protocol: Kinase Panel Screening (Thermal Shift Assay)
Rationale: Given that pyrimidine-based scaffolds frequently target protein kinases, an initial broad screen is an efficient way to identify potential targets and assess preliminary selectivity. [7][15]The thermal shift assay (TSA) is a cost-effective method that measures the stabilization of a protein upon ligand binding. [16]
-
Preparation: Prepare a solution of the recombinant kinase domain (typically 1-5 µM) in a suitable buffer.
-
Compound Addition: Add the test derivative (e.g., at a final concentration of 10 µM) to the kinase solution. Include a DMSO vehicle control and a known inhibitor as a positive control.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the samples (e.g., from 25 °C to 95 °C).
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm (ΔTm) in the presence of the compound indicates binding and stabilization. A ΔTm of ≥ 4 °C is generally considered a significant hit. [16]
Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Rationale: Once a primary target is identified, a quantitative biochemical assay is required to determine the compound's potency (IC₅₀). Radiometric assays using ³²P- or ³³P-labeled ATP are considered the gold standard for accuracy. [17]
-
Reaction Mixture: Prepare a reaction buffer containing the purified kinase, a specific substrate peptide, and ATP.
-
Inhibitor Titration: Serially dilute the test derivative to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP and magnesium chloride (MgCl₂). Incubate at a controlled temperature (e.g., 30 °C) for a specific time.
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unreacted [γ-³³P]ATP, leaving only the radiolabeled phosphorylated substrate bound to the paper.
-
Quantification: Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol: Cellular Target Engagement Assay (NanoBRET™)
Rationale: It is crucial to confirm that a compound can enter a cell and bind to its intended target in a physiological context. Many compounds that are potent in biochemical assays fail in cellular assays. [18]The NanoBRET™ Target Engagement assay is a robust method for quantifying compound binding in live cells. [18]
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
Compound Treatment: Add the test derivative at various concentrations to the transfected cells.
-
Tracer Addition: Add a fluorescent energy transfer tracer that also binds to the target kinase.
-
Substrate Addition: Add the NanoBRET™ substrate to induce luminescence from the NanoLuc®-kinase fusion protein.
-
BRET Measurement: If the fluorescent tracer is bound to the kinase, the luminescence energy from NanoLuc® will excite the tracer, resulting in a Bioluminescence Resonance Energy Transfer (BRET) signal. If the test compound displaces the tracer, the BRET signal will decrease.
-
Data Analysis: Measure both the donor (luciferase) and acceptor (tracer) emission signals. Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC₅₀.
Protocol: In Vitro ADME - Metabolic Stability Assay
Rationale: A potent compound is of little therapeutic value if it is metabolized too quickly. An in vitro metabolic stability assay using liver microsomes provides an early indication of a compound's metabolic liabilities. [19]
-
Incubation: Incubate the test derivative (e.g., at 1 µM) with liver microsomes (e.g., human, rat) and the cofactor NADPH to initiate phase I metabolism.
-
Time Points: Remove aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Data Interpretation and Building a Case for Patentability
The data generated from the experimental framework should be systematically organized to facilitate direct comparison between novel derivatives and compounds from the prior art.
Table 1: Comparative Data Summary Template
| Compound ID | Structure Modification | Target IC₅₀ (nM) [Biochemical] | Cellular IC₅₀ (nM) [NanoBRET™] | Selectivity (vs. Off-Target X) | Metabolic Stability (t₁/₂ in HLM, min) |
| Lead-001 | C5-(4-fluorophenyl) | 15 | 85 | 50-fold | 45 |
| Lead-002 | C3-O-(cyclopropylmethyl) | 25 | 150 | 20-fold | > 60 |
| Prior Art A | Reference Structure | 50 | 500 | 10-fold | 15 |
| Prior Art B | Reference Structure | 100 | > 1000 | 5-fold | < 10 |
HLM: Human Liver Microsomes
A strong argument for non-obviousness can be made if a novel derivative (e.g., Lead-001) shows:
-
Unexpected Potency: An order of magnitude or more improvement in biochemical or cellular IC₅₀ compared to the closest prior art.
-
Unexpected Selectivity: A significantly improved selectivity profile, reducing the potential for off-target side effects.
-
Unexpected Pharmacokinetic Properties: A dramatic improvement in metabolic stability (e.g., Lead-002 vs. Prior Art compounds), suggesting a higher likelihood of achieving therapeutic exposure in vivo.
Caption: Figure 3. Decision flowchart for assessing patentability.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The relative lack of specific prior art for this isomeric core, combined with its synthetically tractable nature, provides a fertile ground for innovation. However, novelty of structure alone is insufficient for patent protection. The key to securing intellectual property lies in the rigorous, systematic generation of experimental data that demonstrates unexpected and superior properties over existing chemical matter. By following the integrated synthetic and evaluative framework outlined in this guide, researchers can effectively explore the chemical space around this scaffold, identify lead candidates with genuine therapeutic potential, and build a robust data package to support a compelling case for patentability.
References
- Source: Google Patents (WO2016087352A1)
-
Title: Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: PubMed Central (PMC) URL: [Link]
- Source: Google Patents (US5043345A)
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PubMed Central (PMC) URL: [Link]
-
Title: Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions Source: MDPI URL: [Link]
- Source: Google Patents (US9150575B2)
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL: [Link]
-
Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: PubMed Central (PMC) URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
- Source: Google Patents (EP0705245A1)
-
Title: Heterocycles in Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]
-
Title: Pyrido-pyrimidones bearing marketed drug and drug targets. Source: ResearchGate URL: [Link]
-
Title: Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists Source: PubMed Central (PMC) URL: [Link]
-
Title: New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies Source: MDPI URL: [Link]
-
Title: Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) Source: RSC Publishing URL: [Link]
-
Title: Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives Source: ResearchGate URL: [Link]
-
Title: Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Source: ACS Publications URL: [Link]
-
Title: MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS Source: IIP Series URL: [Link]
-
Title: Synthesis of 2-Amino-5-bromopyridine Source: ResearchGate URL: [Link]
-
Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]
-
Title: Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery Source: MDPI URL: [Link]
- Source: Google Patents (US10383872B2)
-
Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases Source: PNAS URL: [Link]
-
Title: Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) Source: PubMed Central (PMC) URL: [Link]
- Title: Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2016087352A1 - Novel piperidine derivatives - Google Patents [patents.google.com]
- 9. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 10. US9150575B2 - Piperidinylpyrazolopyridine derivative - Google Patents [patents.google.com]
- 11. EP0705245A1 - Novel intermediates for the preparation of antihistaminic 4-diphenylmethyl/diphenylmethoxy piperidine derivatives - Google Patents [patents.google.com]
- 12. US10383872B2 - Pharmaceutical compositions comprising phenylaminopyrimidine derivative - Google Patents [patents.google.com]
- 13. US9487525B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl) piperidine-4-carboxamide - Google Patents [patents.google.com]
- 14. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]
- 15. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol, a halogenated heterocyclic compound incorporating a piperidine moiety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds, including piperidine and brominated pyrimidines, to establish a robust and scientifically grounded disposal procedure.
The causality behind these procedures is rooted in the anticipated chemical hazards: the basicity and potential flammability of the piperidine ring, and the toxicity and environmental persistence associated with halogenated organic compounds.[1] This guide is designed to be a self-validating system, ensuring that each step mitigates a specific, identified risk.
Hazard Assessment and GHS Classification
Due to the lack of a dedicated SDS, the GHS classification for this compound is inferred from its constituent chemical fragments. This conservative approach ensures maximum safety.
| Hazard Class | Category | Hazard Statement | Basis of Classification |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for piperidine and brominated pyridines.[2][3][4] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Derived from the significant dermal toxicity of piperidine.[1][2] |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation | Piperidine is highly corrosive.[5] Brominated pyridines are known skin irritants.[3][4] |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage or causes serious eye irritation | Piperidine can cause severe eye damage.[1][5] Brominated pyridines are eye irritants.[3][4] |
| Acute Toxicity, Inhalation | Category 1/3 | H330/H331: Fatal if inhaled or Toxic if inhaled | Piperidine vapor is highly toxic and can be fatal.[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Common for halogenated heterocyclic compounds.[4][7] |
This table represents a composite hazard profile based on available data for analogous structures.
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a comprehensive procedure for the safe disposal of this compound from active laboratory use to final waste collection.
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
-
Personal Protective Equipment (PPE) and Engineering Controls:
-
Rationale: The high acute toxicity, particularly through inhalation and dermal contact, necessitates robust protective measures.[6]
-
Procedure:
-
-
Waste Segregation:
-
Rationale: Proper segregation of waste streams is crucial for safe disposal and regulatory compliance. Halogenated waste often requires specific disposal methods, such as incineration at high temperatures.
-
Procedure:
-
Solid Waste: Collect any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
If your institution segregates halogenated and non-halogenated waste, collect solutions containing this compound in a designated halogenated waste container.
-
If your institution does not segregate, collect it in your general non-aqueous hazardous waste container.
-
-
Never dispose of this chemical down the drain.[8] It is not readily biodegradable and can be harmful to aquatic life.[2]
-
-
-
Container Management:
-
Rationale: Using appropriate, well-maintained containers prevents leaks and reactions.
-
Procedure:
-
Use a chemically compatible container with a secure, screw-top lid.
-
Ensure the container is properly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, corrosive, health hazard).
-
Keep the waste container closed except when adding waste.
-
-
-
Decontamination of Labware:
-
Rationale: Residual compound on glassware can pose an exposure risk.
-
Procedure:
-
Rinse contaminated glassware with a small amount of a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
-
-
Spill Management:
-
Rationale: Immediate and correct response to a spill minimizes exposure and environmental contamination.
-
Procedure:
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully sweep or scoop the absorbed material into a hazardous waste container.
-
Wipe the area with a cloth dampened with a solvent, and then clean with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your colleagues and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent the spill from entering drains.[8]
-
-
-
-
Final Disposal:
-
Rationale: Final disposal must be handled by trained professionals in accordance with local, state, and federal regulations.
-
Procedure:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
Follow your institution's procedures to request a hazardous waste pickup from EHS. Do not attempt to transport or dispose of the waste yourself.
-
-
By adhering to these scientifically grounded procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
RSC Publishing. (2024, January 26). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Retrieved from [Link]
- Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine.
-
National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 1-(5-Bromopyrimidin-2-yl)-3-piperidinol: Personal Protective Equipment and Safety Protocols
Guiding Principle: Proactive Safety for Novel Compounds
In the landscape of drug discovery and chemical research, we frequently work with novel compounds for which comprehensive toxicological data is not yet available. 1-(5-Bromopyrimidin-2-yl)-3-piperidinol is one such compound. In the absence of a specific Safety Data Sheet (SDS), our operational imperative is to treat it as a potentially hazardous substance.[1][2] This guide is structured on a foundation of risk mitigation through structural analogy, adherence to established laboratory safety standards, and the correct application of the Hierarchy of Controls. Every procedure outlined herein is designed to create a self-validating system of safety, protecting researchers from known and unknown risks.
Hazard Assessment by Structural Analogy
To establish a baseline for required protective measures, we must deconstruct the molecule and assess the known hazards of its core components: a brominated pyrimidine and a piperidinol moiety.
-
Brominated Pyrimidine Core: Halogenated heterocyclic compounds are common in pharmaceuticals but require careful handling. The presence of a bromine atom on the pyrimidine ring suggests potential for skin, eye, and respiratory irritation.[3] Similar compounds, like 2-Amino-5-bromopyrimidine, are classified as causing skin and eye irritation and may be harmful if swallowed. Furthermore, brominated organic compounds can be precursors to hazardous byproducts under certain conditions.[4]
-
Piperidinol Moiety: This component is a derivative of piperidine. Piperidine itself is a well-characterized hazardous substance. It is a flammable liquid that is toxic upon skin contact or inhalation and can cause severe skin burns and eye damage.[5][6] Inhalation may lead to respiratory irritation, dizziness, and other central nervous system effects.[7] While the hydroxyl group in the 3-position may alter its physical properties (e.g., volatility, solubility), the inherent risks associated with the piperidine ring structure must be respected.
Based on this analysis, we will proceed with the assumption that this compound is, at a minimum, a skin and eye irritant, harmful if ingested, and potentially toxic via dermal contact or inhalation.
The Hierarchy of Controls: A Systemic Approach to Safety
Personal Protective Equipment (PPE) is the final, and crucial, line of defense. Its effectiveness is maximized only when integrated into a broader safety framework known as the Hierarchy of Controls. This model prioritizes systemic solutions over individual actions.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Engineering Controls: These are the first and most effective measures. All handling of this compound, especially in its powdered form, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Administrative Controls: This includes developing Standard Operating Procedures (SOPs), providing thorough training, and clearly labeling containers and work areas.[10][11] Your institution's Chemical Hygiene Plan (CHP) is the governing administrative document.[10][12]
-
Personal Protective Equipment (PPE): This is the focus of the remainder of this guide and is mandatory for all personnel handling the compound.
Core PPE Requirements for this compound
The selection of PPE must be deliberate and matched to the specific task being performed. The following table summarizes the minimum requirements.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (within lab) | ANSI Z87.1-compliant safety glasses | Nitrile or Neoprene Gloves | Full-length Lab Coat | Not generally required |
| Weighing Solid Compound | Chemical Splash Goggles | Double-gloved with Nitrile or Neoprene | Full-length Lab Coat | Recommended (N95) if weighing outside a powder-containment hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double-gloved with Nitrile or Neoprene | Chemical-resistant Apron over Lab Coat | Not required if performed in a fume hood |
| Running Reactions / Transfers | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Full-length Lab Coat | Not required if performed in a fume hood |
| Waste Disposal / Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Gown or Coveralls | Required (e.g., APR with organic vapor cartridge) |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required in the laboratory.[1] When handling the compound, upgrade to chemical splash goggles to provide a full seal around the eyes.[8] A face shield must be worn over goggles during procedures with a high splash risk, such as preparing solutions or cleaning up spills.[13][14]
-
Skin and Body Protection:
-
Gloves: Standard latex gloves are not appropriate.[8] Use nitrile or neoprene gloves, which provide better protection against a wider range of chemicals. For direct handling, such as weighing or solution preparation, double-gloving is required. Inspect gloves for any signs of degradation or puncture before each use.[15] Remove the outer glove immediately upon contamination and wash hands thoroughly after all work is complete.
-
Lab Coat/Gown: A clean, full-length, buttoned lab coat is mandatory. For larger-scale operations or spill cleanup, a chemical-resistant apron or disposable gown should be worn over the lab coat.[13]
-
-
Respiratory Protection: All work with the solid compound or volatile solutions should be performed in a chemical fume hood.[16] This engineering control should prevent the need for routine respiratory protection. However, if a procedure has a high potential for aerosolization and cannot be fully contained, or during a large spill, a respirator (e.g., an N95 for particulates or an air-purifying respirator with organic vapor cartridges) would be necessary.[13][17]
Operational Protocol: Weighing and Preparing a Stock Solution
This protocol provides a step-by-step guide that integrates the required PPE and safety controls.
Caption: Step-by-step workflow for safe stock solution preparation.
Step-by-Step Methodology:
-
Preparation: Before entering the fume hood, assemble all necessary items: the compound vial, appropriate solvent, glassware, and waste container.
-
Don PPE: Put on your lab coat, chemical splash goggles, face shield, and two pairs of nitrile gloves.
-
Perform in Fume Hood: Conduct all subsequent steps inside a certified chemical fume hood with the sash at the lowest practical height.
-
Weighing: To minimize static, use an anti-static weigh boat or grounding strip. Carefully transfer the desired amount of the solid compound. Avoid creating dust. If any powder spills, decontaminate the area immediately (see Section 7).
-
Dissolution: Place the weighed solid into your target flask. Slowly add the solvent to the solid to avoid splashing.
-
Storage: Once fully dissolved, cap the container. Label it clearly with the chemical name, concentration, date, and your initials. Store as required.
-
Initial Decontamination: Wipe down the work surface in the fume hood. Dispose of the outer pair of gloves and any contaminated disposables (e.g., weigh boat) into a designated hazardous waste container.
-
Final Steps: Close the fume hood sash. Remove all PPE and wash your hands thoroughly with soap and water.
Emergency Procedures: Spills and Exposures
Preparedness is key to mitigating the impact of an accident.[2]
-
Chemical Spill:
-
Minor Spill (inside fume hood): Use a chemical spill kit to absorb the material. Place the absorbent material in a sealed, labeled hazardous waste bag. Decontaminate the area with an appropriate solvent.
-
Major Spill (outside fume hood): Alert all personnel in the immediate area and evacuate. Notify your facility's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up without specialized training and equipment.[1]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[8][15] Seek immediate medical attention.
-
Eye Contact: Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[18] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they experience breathing difficulty, seek immediate medical attention.[18]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Decontamination and Waste Disposal
-
Decontamination: All glassware and equipment that comes into contact with the compound must be decontaminated. Rinse with an appropriate solvent (one that dissolves the compound but does not react with it) and collect the rinsate as hazardous waste. Follow this with a standard wash protocol.
-
Waste Disposal: All solid waste (gloves, weigh boats, paper towels) and liquid waste (solvents, reaction mixtures) containing this compound must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
The label must include "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not pour any amount down the drain.[19]
-
References
- Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
- Internal Market, Industry, Entrepreneurship and SMEs. (n.d.). Personal protective equipment (PPE). European Commission.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
- University of Auckland. (2024).
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Mantzavinos, D., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
- Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP.
- Compliance Gate. (2023). Personal Protective Equipment (PPE)
- AA Blocks. (2025). Safety Data Sheet: 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.
- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method.
- EU Commission, DG Internal Market, Industry, Entrepreneurship and SMEs. (2023). Guide to application of Regulation EU 2016/425 on personal protective equipment.
- Compliancy Group. (2023).
- Thermo Fisher Scientific. (2025).
- Zhang, X., et al. (2014).
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals - Prudent Practices in the Laboratory.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Occupational Safety and Health Administration. (n.d.). 1910.
- Tradeline, Inc. (2018). New Approaches to Chemical Safety in Research Labs.
- Thermo Fisher Scientific. (2025).
- BenchChem. (2025). Personal protective equipment for handling Bromosporine.
- Health and Safety Authority. (n.d.). Personal Protective Equipment - PPE.
- MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
- University of California, Los Angeles. (n.d.).
- Brigham Young University. (n.d.). A Chemists' Guide to PPE.
- Carl ROTH. (2025).
- Miranda, R., et al. (2025). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water.
- CIRS Group. (2020). Personal Protective Equipment (PPE) must Comply with EU REACH.
- C&EN Global Enterprise. (1981). Chemical lab safety draws renewed interest.
- Flinn Scientific. (n.d.). School Leadership OSHA Science Safety Guidance.
- National Center for Biotechnology Inform
Sources
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. New Approaches to Chemical Safety in Research Labs - Tradeline, Inc. [tradelineinc.com]
- 10. osha.gov [osha.gov]
- 11. compliancy-group.com [compliancy-group.com]
- 12. School Leadership OSHA Science Safety Guidance [flinnsci.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. safety.chem.byu.edu [safety.chem.byu.edu]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Personal Protective Equipment - PPE - Health and Safety Authority [hsa.ie]
- 18. auckland.ac.nz [auckland.ac.nz]
- 19. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
